Product packaging for 2-Chloro-3-(trifluoromethoxy)pyridine(Cat. No.:CAS No. 1206980-39-3)

2-Chloro-3-(trifluoromethoxy)pyridine

Cat. No.: B566986
CAS No.: 1206980-39-3
M. Wt: 197.541
InChI Key: VJUMNUANNCTDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3-(trifluoromethoxy)pyridine is a specialized heterocyclic building block of significant interest in advanced chemical research and development. While specific studies on this exact compound are limited in the public domain, its structure positions it as a versatile intermediate, analogous to the well-documented 2-Chloro-3-(trifluoromethyl)pyridine . Compounds within this chemical class are renowned for their role in the discovery and synthesis of novel active ingredients, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties imparted by the combination of the fluorine atoms and the pyridine ring can profoundly influence a molecule's biological activity, metabolic stability, and bioavailability . In agrochemical research, similar halogenated pyridine derivatives serve as critical precursors for developing modern pesticides, including herbicides, insecticides, and fungicides . In pharmaceutical research, this compound offers a valuable scaffold for constructing potential drug candidates. Its molecular architecture makes it suitable for creating targeted therapies, and researchers can leverage the chlorine atom for further functionalization via cross-coupling reactions to explore a wide array of structural analogs . This chemical is provided For Research Use Only and is intended for use by qualified laboratory researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClF3NO B566986 2-Chloro-3-(trifluoromethoxy)pyridine CAS No. 1206980-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUMNUANNCTDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678832
Record name 2-Chloro-3-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206980-39-3
Record name 2-Chloro-3-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(trifluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine (CAS No. 1206980-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethoxy)pyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application as a building block in the development of pharmaceutical agents.

Core Chemical and Physical Data

This compound is a substituted pyridine ring system incorporating both a chlorine atom and a trifluoromethoxy group. These substitutions significantly influence the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 1206980-39-3
Molecular Formula C₆H₃ClF₃NO
Molecular Weight 197.54 g/mol
IUPAC Name This compound
Synonyms 2-chloro-3-pyridinyl trifluoromethyl ether

Table 2: Physical and Spectroscopic Properties

PropertyValueSource
Physical Form Colorless oil or solid/liquid[1]
Boiling Point 57-59 °C at 19 mbar[1]
¹H NMR (300 MHz, CDCl₃) δ 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H)[1]
¹³C NMR (75 MHz, CDCl₃) δ 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz)[1]
Mass Spectrum (EI) m/z = 197 [M⁺], 162 [M⁺-Cl][1]
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a trichloromethoxy precursor. The following is a detailed experimental protocol based on established literature.

Materials:

  • 2-Chloro-3-(trichloromethoxy)pyridine

  • Antimony(III) fluoride (SbF₃)

  • Antimony(V) chloride (SbCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 20% aqueous potassium fluoride (KF) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony(V) chloride (0.15 equivalents) is prepared.

  • To this molten mixture, 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise.

  • The reaction mixture is then heated to 120°C and stirred for 7 hours. The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.

  • After completion, the reaction mixture is cooled to 0°C and dissolved in dichloromethane.

  • The dichloromethane solution is carefully quenched by the sequential addition of a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.

  • The aqueous layer is separated and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.[1]

Applications in Drug Development

While many search results conflate the applications of this compound with the more commonly cited 2-Chloro-3-(trifluoromethyl)pyridine, a recent patent application has clarified a specific role for the title compound in pharmaceutical research.

Intermediate in the Synthesis of PCSK9 Inhibitors

A 2024 patent application discloses the use of this compound as a key building block in the synthesis of novel PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors.[2] PCSK9 is a protein that plays a critical role in regulating cholesterol levels, and its inhibition is a therapeutic strategy for treating hypercholesterolemia.

The patent describes a synthetic route where this compound is reacted with a diamine intermediate in the presence of a palladium catalyst and a base to form a more complex heteroaryl amine. This reaction highlights the utility of the chloro-substituent as a leaving group in cross-coupling reactions, a common strategy in medicinal chemistry for the construction of complex molecular architectures.

Mandatory Visualizations

Synthesis_of_2_Chloro_3_trifluoromethoxypyridine cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Product reactant1 2-Chloro-3-(trichloromethoxy)pyridine conditions 1. Molten mixture 2. 120°C, 7h reactant1->conditions reactant2 SbF₃ / SbCl₅ reactant2->conditions workup 1. Quench with NaHCO₃/KF 2. Extraction with CH₂Cl₂ 3. Drying and solvent removal conditions->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application_in_PCSK9_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product start_mat1 This compound (CAS 1206980-39-3) catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) start_mat1->catalyst start_mat2 Diamine Intermediate (A1) start_mat2->catalyst final_product Heteroaryl Amine Intermediate for PCSK9 Inhibitor catalyst->final_product Pd-catalyzed C-N bond formation base Base (e.g., Cs₂CO₃) base->catalyst solvent_temp Aprotic Solvent (e.g., 1,4-dioxane) 65-100°C solvent_temp->catalyst

Caption: Role in the synthesis of a PCSK9 inhibitor intermediate.

References

In-Depth Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2-Chloro-3-(trifluoromethoxy)pyridine, a key intermediate in various chemical syntheses. This document consolidates available data on its physical characteristics, outlines the experimental protocol for its synthesis and purification, and presents a visual representation of its synthesis pathway.

Core Physical and Chemical Properties

This compound, identified by CAS number 1206980-39-3, is a halogenated pyridine derivative.[1][2] Its trifluoromethoxy group imparts unique electronic properties, making it a valuable building block in the development of novel pharmaceutical and agrochemical compounds.

Data Presentation: Physical Property Summary
PropertyValueSource
CAS Number 1206980-39-3[1][2]
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Appearance Colorless oil / Solid or liquid[1][3]
Boiling Point 57-59 °C at 19 mbar[1]
Purity 95%[3]
Storage Temperature 2-8 °C (under inert atmosphere)[3]
Melting Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound, from which its boiling point was determined.

Synthesis and Purification of this compound[1]

The synthesis of this compound is achieved through the fluorination of 2-chloro-3-(trichloromethoxy)pyridine.

Materials:

  • 2-chloro-3-(trichloromethoxy)pyridine (32.9 g, 0.13 mol)

  • Antimony(III) fluoride (SbF₃) (46.5 g, 0.26 mol)

  • Antimony(V) chloride (SbCl₅) (5.8 g, 19.5 mmol)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • 20% aqueous potassium fluoride solution

  • Anhydrous sodium sulfate

Procedure:

  • A molten mixture of antimony(III) fluoride and antimony(V) chloride is prepared.

  • 2-chloro-3-(trichloromethoxy)pyridine is added dropwise to the molten catalyst mixture.

  • The reaction mixture is heated to 120°C and stirred for 7 hours, with the temperature later raised to 150°C.

  • The reaction progress is monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.

  • Upon completion, the mixture is cooled to 0°C and dissolved in 300 mL of dichloromethane.

  • The solution is quenched by adding 300 mL of saturated aqueous sodium bicarbonate solution and 150 mL of 20% potassium fluoride solution.

  • The aqueous layer is extracted twice with 150 mL portions of dichloromethane.

  • The organic layers are combined and dried over anhydrous sodium sulfate.

  • The solvent is removed via distillation under reduced pressure.

  • The crude product is purified by vacuum distillation, yielding pure 2-chloro-3-trifluoromethoxypyridine as a colorless oil.

Determination of Boiling Point

The boiling point of this compound was determined during the final purification step of its synthesis.[1]

Methodology:

  • Method: Vacuum Distillation

  • Procedure: The crude product obtained after solvent removal was subjected to distillation under a reduced pressure of 19 mbar. The fraction that distilled between 57-59 °C was collected as the pure product. This temperature range is reported as the boiling point of the compound at that specific pressure.[1]

Structural Characterization

The identity and structure of the synthesized compound were confirmed using multiple analytical techniques.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectra were recorded on a 300 MHz spectrometer using CDCl₃ as the solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectra were recorded on a 75 MHz spectrometer using CDCl₃ as the solvent.

  • MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments.[1]

Synthesis Pathway Visualization

The following diagram illustrates the synthesis process of this compound from its precursor, 2-chloro-3-(trichloromethoxy)pyridine.

Synthesis_Pathway start 2-Chloro-3-(trichloromethoxy)pyridine reagents SbF₃, SbCl₅ 120-150 °C start->reagents workup Quenching & Extraction (NaHCO₃, KF, CH₂Cl₂) reagents->workup Reaction product This compound purification Vacuum Distillation workup->purification Crude Product purification->product Pure Product

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the presence of a chlorine atom and a trifluoromethoxy group on the pyridine ring, make it a valuable intermediate in the development of new chemical entities, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its notable application in the synthesis of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in cardiovascular drug discovery.

It is important to distinguish this compound from its structural analog, 2-Chloro-3-(trifluoromethyl)pyridine. The former contains a -OCF₃ group, while the latter has a -CF₃ group. Much of the readily available literature on biological activity, such as the antagonism of the TRPV1 receptor, pertains to the trifluoromethyl analog. This guide will focus exclusively on the trifluoromethoxy compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a trifluoromethoxy group.

Figure 1: Chemical Structure of this compound
IdentifierValue
CAS Number 1206980-39-3[1]
Molecular Formula C₆H₃ClF₃NO[2]
Molecular Weight 197.54 g/mol [1][2]
SMILES FC(F)(F)Oc1c(Cl)nccc1
InChI Key VJUMNUANNCTDHC-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueReference
Physical Form Solid or liquid[3]
Boiling Point 57-59 °C at 14 Torr[4]
Density 1.463 ± 0.06 g/cm³ (Predicted)[4]
pKa -1.84 ± 0.10 (Predicted)[4]
Storage Temperature 2-8°C under inert gas[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the fluorination of 2-chloro-3-(trichloromethoxy)pyridine. The following protocol is based on established procedures.[2]

Materials:

  • 2-chloro-3-(trichloromethoxy)pyridine

  • Antimony(III) fluoride (SbF₃)

  • Antimony(V) chloride (SbCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 20% aqueous potassium fluoride (KF) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony(V) chloride (0.15 equivalents) is prepared.

  • 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten catalyst mixture.

  • The reaction mixture is heated to 120-150°C and stirred for approximately 7 hours. The reaction progress can be monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.

  • After the reaction is complete, the mixture is cooled to 0°C and dissolved in dichloromethane.

  • The dichloromethane solution is carefully quenched by the sequential addition of a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.[2]

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Technique Observed Data
¹H NMR (300 MHz, CDCl₃) δ 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H)
¹³C NMR (75 MHz, CDCl₃) δ 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz)
Mass Spectrometry (EI) m/z = 197 [M⁺], 162 [M⁺-Cl]

(Data sourced from ChemicalBook)[2]

Applications in Drug Development: A Key Intermediate for PCSK9 Inhibitors

While there is limited publicly available information on the direct biological activity of this compound, it has been identified as a crucial intermediate in the synthesis of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that plays a critical role in regulating cholesterol levels by promoting the degradation of the low-density lipoprotein receptor (LDLR).[5] By inhibiting PCSK9, the number of LDLRs on the surface of liver cells is increased, leading to enhanced clearance of LDL cholesterol from the bloodstream. This makes PCSK9 an attractive therapeutic target for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.

Recent patent literature discloses the use of this compound as a reactant in the synthesis of novel PCSK9 inhibitors.

Synthetic Workflow in PCSK9 Inhibitor Development

The general workflow for the utilization of this compound in the synthesis of a PCSK9 inhibitor precursor involves its reaction with a suitable coupling partner. An example of such a reaction is outlined in recent patent applications.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_Chloro_3_trifluoromethoxy_pyridine This compound (CAS: 1206980-39-3) Reaction_Vessel Reaction at 100°C for 15h 2_Chloro_3_trifluoromethoxy_pyridine->Reaction_Vessel Coupling_Partner Amine Coupling Partner Coupling_Partner->Reaction_Vessel Quenching Pour into Saturated Brine Reaction_Vessel->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Preparative TLC Drying->Purification Final_Product PCSK9 Inhibitor Precursor Purification->Final_Product

Figure 2: Synthetic Workflow for a PCSK9 Inhibitor Precursor

In a typical procedure described in patent literature, this compound is reacted with an amine-containing compound in a suitable solvent at elevated temperatures. The resulting product, a substituted aminopyridine, serves as a core scaffold for further chemical modifications to yield the final potent PCSK9 inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with a defined synthetic route and clear spectroscopic characteristics. While its direct biological activity is not extensively documented, its role as a key building block in the synthesis of novel small molecule PCSK9 inhibitors highlights its importance for the drug development community. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and pharmaceutical development, particularly those focused on cardiovascular disease. The continued exploration of this and similar fluorinated pyridines is likely to yield further innovations in drug discovery.

References

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethoxy)pyridine, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Properties

This compound is a halogenated pyridine derivative featuring a trifluoromethoxy group at the 3-position. The unique electronic properties conferred by the trifluoromethoxy group make it a valuable synthon for introducing this moiety into more complex molecules.

PropertyValueCite
Molecular Weight 197.54 g/mol [1][2]
CAS Number 1206980-39-3[1][2]
Molecular Formula C₆H₃ClF₃NO[1][2]
Physical Form Colorless oil or solid/liquid[1][2]
Boiling Point 57-59 °C at 19 mbar165.9 °C (predicted)[2][3]
Storage Temperature 2-8°C under an inert atmosphere[1][4]

Spectroscopic Data

Spectrum TypeDataCite
¹H NMR (CDCl₃, 300 MHz): δ = 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H)[2]
¹³C NMR (CDCl₃, 75 MHz): δ = 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz)[2]
Mass Spec. (EI): m/z = 197 [M⁺], 162 [M⁺-Cl][2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a halogen exchange reaction from its trichloromethoxy precursor.

Experimental Protocol: Synthesis of this compound[2]

This protocol describes the synthesis from 2-chloro-3-(trichloromethoxy)pyridine using a molten mixture of antimony reagents.

Materials:

  • 2-chloro-3-(trichloromethoxy)pyridine

  • Antimony(III) fluoride (SbF₃)

  • Antimony(V) chloride (SbCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • 20% aqueous potassium fluoride solution (KF)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A molten mixture of SbF₃ (2.0 equivalents) and SbCl₅ (0.15 equivalents) is prepared and heated to 120°C.

  • 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten antimony mixture.

  • The reaction mixture is stirred at 150°C for 7 hours. The reaction progress is monitored by gas chromatography to ensure complete conversion.

  • After completion, the mixture is cooled to 0°C and dissolved in dichloromethane.

  • The solution is carefully quenched with a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed by distillation.

  • The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.

sub 2-Chloro-3-(trichloromethoxy)pyridine reagents SbF₃, SbCl₅ 150°C sub->reagents Halogen Exchange workup Quench & Extraction reagents->workup product This compound purification Vacuum Distillation workup->purification purification->product Yield: ~60%

Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. The chlorine atom at the 2-position is susceptible to displacement through various cross-coupling reactions, allowing for the introduction of diverse functionalities.

A notable application of this compound is in the synthesis of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors.[5] PCSK9 is a protein that plays a critical role in regulating cholesterol levels, and its inhibition is a key therapeutic strategy for managing hypercholesterolemia. In a patented synthetic route, this compound is used as a reactant in a coupling reaction to construct the core of a PCSK9 inhibitor.[5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling (General)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if required by the solvent system)

Procedure:

  • To an oven-dried reaction vessel, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120°C) for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

start This compound + Arylboronic Acid catalyst Pd Catalyst Ligand, Base start->catalyst Suzuki-Miyaura Coupling product 3-Aryl-2-(trifluoromethoxy)pyridine catalyst->product

Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination (General)

This is a general protocol for the amination of aryl chlorides, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Josiphos) (1.5-7.5 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃) (1.2-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the amine and then the this compound.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110°C) until the starting material is consumed (monitored by GC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the aminated product.

start This compound + Amine catalyst Pd Catalyst Ligand, Base start->catalyst Buchwald-Hartwig Amination product 2-Amino-3-(trifluoromethoxy)pyridine Derivative catalyst->product

Buchwald-Hartwig amination reaction.

Signaling Pathways and Biological Relevance

While direct biological activity of this compound is not extensively documented, its utility as a precursor for biologically active molecules is clear. The incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The end products derived from this precursor, such as the aforementioned PCSK9 inhibitors, are designed to interact with specific biological pathways. PCSK9 inhibitors function by preventing the degradation of low-density lipoprotein (LDL) receptors in the liver, leading to increased clearance of LDL cholesterol from the bloodstream. This mechanism is a critical intervention point in the cholesterol metabolism pathway.

PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Degradation LDLR Degradation LDLR->Degradation Leads to Uptake LDL Cholesterol Uptake LDLR->Uptake Promotes PCSK9_Inhibitor PCSK9 Inhibitor (derived from precursor) PCSK9_Inhibitor->PCSK9 Inhibits

Role of PCSK9 inhibitors in the LDL cholesterol pathway.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to support research and development in this field.

Primary Synthesis Pathway: A Two-Step Approach

The principal route for the synthesis of this compound involves a two-step process. The synthesis commences with the conversion of 2-chloro-3-hydroxypyridine to the intermediate 2-chloro-3-(trichloromethoxy)pyridine, followed by a halogen exchange reaction to yield the final product.

Step 1: Synthesis of 2-Chloro-3-(trichloromethoxy)pyridine

The initial step involves the reaction of 2-chloro-3-hydroxypyridine with a chlorinating agent. While various chlorinating agents can be employed for the conversion of hydroxyl groups, a common method for forming the trichloromethoxy group involves the use of phosphorus pentachloride in the presence of a carbon source like carbon tetrachloride. This reaction proceeds via the formation of a phosphoryl chloride intermediate, followed by nucleophilic attack.

A detailed experimental protocol for this specific transformation with quantitative data was not explicitly available in the searched literature. The following is a generalized procedure based on similar transformations.

Generalized Experimental Protocol:

To a solution of 2-chloro-3-hydroxypyridine in an inert solvent such as carbon tetrachloride, phosphorus pentachloride is added portion-wise at a controlled temperature. The reaction mixture is then heated to reflux and monitored until the starting material is consumed. Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard techniques like distillation or chromatography.

Step 2: Synthesis of this compound

The second and final step is a halogen exchange reaction, converting the trichloromethoxy group to the desired trifluoromethoxy group. This is typically achieved using a mixture of antimony(III) fluoride (SbF₃) and a catalytic amount of antimony(V) chloride (SbCl₅), often referred to as the Swarts reaction.

Experimental Protocol:

A molten mixture of antimony(III) fluoride and antimony(V) chloride is prepared. To this, 2-chloro-3-(trichloromethoxy)pyridine is added dropwise at an elevated temperature. The reaction is stirred for several hours at high temperature to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC). After completion, the reaction mixture is cooled and worked up by dissolving it in a suitable organic solvent and quenching with an aqueous solution of sodium bicarbonate and potassium fluoride. The product is then extracted, dried, and purified by vacuum distillation.[1]

Quantitative Data for Step 2:

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
2-chloro-3-(trichloromethoxy)pyridine~248.880.131.032.9 g
Antimony(III) fluoride (SbF₃)178.760.262.046.5 g
Antimony(V) chloride (SbCl₅)299.010.01950.155.8 g (2.5 mL)
ParameterValue
Reaction Temperature120°C to 150°C
Reaction Time7 hours
Product Yield 60%
Boiling Point57-59 °C at 19 mbar

Product Characterization:

The structure of the final product, this compound, is confirmed by various spectroscopic methods.[1]

  • ¹H NMR (CDCl₃, 300 MHz): δ = 8.37 (dd, J = 4.7, 1.5 Hz, 1H), 7.68 (dt, J = 8.1, 1.5 Hz, 1H), 7.41 (dd, J = 8.1, 4.7 Hz, 1H).[1]

  • ¹³C NMR (CDCl₃, 75 MHz): δ = 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J = 260 Hz).[1]

  • Mass Spectrometry (EI): m/z = 197 [M⁺], 162 [M⁺-Cl].[1]

Alternative Synthetic Strategies

While the two-step process described above is a primary route, other synthetic strategies can be envisioned for the preparation of this compound. These may include:

  • Direct C-H Trifluoromethoxylation: This approach would involve the direct introduction of a trifluoromethoxy group onto the 2-chloropyridine ring. While methods for direct C-H trifluoromethoxylation of some aromatic and heteroaromatic compounds exist, a specific protocol for 2-chloropyridine leading to the desired isomer has not been detailed in the available literature.[2]

Logical Workflow of the Primary Synthesis

The following diagram illustrates the logical flow of the primary two-step synthesis of this compound.

Synthesis_Pathway A 2-chloro-3-hydroxypyridine B 2-chloro-3-(trichloromethoxy)pyridine A->B Chlorination (e.g., PCl₅, CCl₄) C This compound B->C Halogen Exchange (SbF₃, SbCl₅)

Caption: Primary synthesis pathway for this compound.

Experimental Workflow for Halogen Exchange (Step 2)

The diagram below outlines the key stages of the experimental workflow for the conversion of 2-chloro-3-(trichloromethoxy)pyridine to the final product.

Experimental_Workflow start Start reaction Reaction: - Molten SbF₃/SbCl₅ - Add 2-chloro-3-(trichloromethoxy)pyridine - Heat at 120-150°C for 7h start->reaction workup Workup: - Cool and dissolve in DCM - Quench with NaHCO₃/KF solution reaction->workup extraction Extraction: - Extract with DCM workup->extraction purification Purification: - Dry organic layer - Vacuum distillation extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the halogen exchange reaction.

References

Technical Guide: Safety and Handling of 2-Chloro-3-(trifluoromethoxy)pyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of 2-Chloro-3-(trifluoromethyl)pyridine, a close structural analog of 2-Chloro-3-(trifluoromethoxy)pyridine. These properties are crucial for proper handling, storage, and emergency response planning.

PropertyValueSource
CAS Number 65753-47-1[1][2]
Molecular Formula C6H3ClF3N[1][2]
Molecular Weight 181.54 g/mol [1][2]
Appearance White solid / semi-transparent crystals[1][3]
Melting Point 36-40 °C[1][4][5]
Boiling Point 167 °C at 1013 hPa[1]
Flash Point 180 °F (82.2 °C)[1]
Density ~1.4 g/cm³[4]

Hazard Identification and Classification

2-Chloro-3-(trifluoromethyl)pyridine is classified as a hazardous substance. The GHS classifications indicate significant health and environmental risks.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.[2]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure.[6][7]
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long lasting effects.[6]

Signal Word: Danger[1][2]

Exposure Controls and Personal Protection

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Protective clothing to prevent skin contact.
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Firefighting and Accidental Release Measures

Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust or vapors.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

  • Containment and Cleaning: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[1][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and response workflows.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid response workflow following exposure.

Chemical_Spill_Response Spill Accidental Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect with Inert Material Contain->Collect Dispose Dispose in Labeled Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Step-by-step protocol for responding to an accidental chemical spill.

References

Spectral Analysis of 2-Chloro-3-(trifluoromethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-3-(trifluoromethoxy)pyridine (CAS No. 1206980-39-3). The information presented herein is intended to support research and development activities by offering detailed nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral information, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.37dd4.7, 1.51HH-6
7.68dt8.1, 1.51HH-4
7.41dd8.1, 4.71HH-5

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
147.4s-C-2
144.9s-C-6
142.2s-C-3
130.8s-C-4
123.2s-C-5
120.2q260-OCF₃

Solvent: CDCl₃, Frequency: 75 MHz[1]

Table 3: Mass Spectrometry (MS) Data
m/zIon
197[M]⁺
162[M-Cl]⁺

Ionization Method: Electron Ionization (EI)[1]

Table 4: Predicted Infrared (IR) Spectral Data

While specific experimental IR data for this compound was not available in the reviewed literature, the following table outlines the expected absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000C-H (Aromatic)Stretching
1600-1450C=C, C=N (Pyridine ring)Stretching
1300-1200Ar-O (Aryl ether)Asymmetric Stretching
1200-1000C-F (-OCF₃)Stretching
850-750C-ClStretching

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of this compound was dissolved in deuterated chloroform (CDCl₃) to a final volume of approximately 0.7 mL in a standard 5 mm NMR tube. The solution was filtered to remove any particulate matter.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

  • ¹H NMR: Spectra were acquired at a frequency of 300 MHz.

  • ¹³C NMR: Spectra were acquired at a frequency of 75 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectral data were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis and characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy (Predicted) Purification->IR NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data (Molecular Ion, Fragmentation Pattern) MS->MS_Data IR_Data IR Data (Functional Group Identification) IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Logical workflow for the synthesis, purification, and spectral characterization of this compound.

References

Technical Guide: Solubility Profile of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-3-(trifluoromethoxy)pyridine, a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document provides a detailed analysis based on the compound's physicochemical properties and established chemical principles. It includes a predicted solubility profile in common laboratory solvents and a standardized experimental protocol for researchers to determine precise solubility data. Furthermore, a conceptual workflow for the utilization of such a chemical intermediate in a research and development context is presented visually.

Introduction and Physicochemical Properties

This compound (CAS No. 1206980-39-3) is a halogenated and fluorinated aromatic heterocycle. Understanding its solubility is critical for its application in organic synthesis, enabling optimization of reaction conditions, purification processes like crystallization, and formulation development.

The molecular structure, featuring a polar pyridine ring, a lipophilic chloro group, and a highly lipophilic trifluoromethoxy group, dictates its solubility behavior.[1][2] The trifluoromethoxy group is a strong electron-withdrawing substituent known to increase metabolic stability and lipophilicity.[1][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor, which will significantly influence its interaction with protic solvents.

Physicochemical Properties:

Property Value Reference
Molecular Formula C₆H₃ClF₃NO
Molecular Weight 197.54 g/mol
Appearance Solid or liquid

| Storage Temperature | 2-8°C, Inert atmosphere | |

Predicted Solubility Profile

While specific quantitative data is scarce, the "like dissolves like" principle allows for a qualitative prediction of solubility. The compound's mixed polarity suggests it will be most soluble in moderately polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents effectively solvate the molecule through dipole-dipole interactions without requiring hydrogen bonding, accommodating both the polar pyridine ring and lipophilic substituents.
Acetone, AcetonitrileModerate to High Good general solvents for a wide range of organic compounds; their polarity is well-suited to the molecule's structure.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Highly polar aprotic solvents capable of dissolving a wide array of organic compounds.
Polar Protic WaterVery Low / Insoluble The high lipophilicity from the -Cl and -OCF₃ groups and the lack of H-bond donating capability limit aqueous solubility.
Methanol, EthanolLow to Moderate The alkyl chain provides some non-polar character, but the strong hydrogen-bonding network of the alcohol may not be effectively disrupted by the solute.
Non-Polar Toluene, Hexane, Diethyl EtherLow to Moderate The polarity of the pyridine ring will limit solubility. Some solubility in toluene may be observed due to pi-stacking interactions, and moderate solubility in diethyl ether is possible.

Standardized Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the following isothermal shake-flask method is recommended. This is a widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Analytical grade organic solvents

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation is reached.[4]

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is achieved.[4]

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the compound.

  • Calculation:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity (mol/L).

Visualization of Experimental and Conceptual Workflows

The following diagrams illustrate the logical flow of the solubility determination process and the broader context of using a chemical intermediate in synthesis.

G cluster_0 Experimental Solubility Determination Workflow A Preparation of Saturated Solution (Excess Solute + Known Volume of Solvent) B Equilibration (Constant Temperature Shaking for 24-48h) A->B C Phase Separation (Settling / Centrifugation) B->C D Filtration of Supernatant (e.g., 0.22 µm Syringe Filter) C->D E Dilution of Filtrate D->E F Quantitative Analysis (HPLC / GC) E->F G Solubility Calculation (mg/mL or mol/L) F->G

Caption: Workflow for experimental solubility determination.

G cluster_1 Conceptual Workflow for Chemical Intermediate Utilization Start Intermediate: This compound Solubilization Solubilization in Appropriate Solvent Start->Solubilization Reaction Chemical Reaction (e.g., Cross-Coupling, SNAr) Solubilization->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Crystallization) Workup->Purification Product Final Product (API, Agrochemical) Purification->Product

Caption: Utilization of a chemical intermediate in synthesis.

References

Analogs of 2-Chloro-3-(trifluoromethoxy)pyridine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fluorinated heterocyclic compounds are foundational scaffolds in modern medicinal chemistry and agrochemical design. The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, can dramatically modulate a molecule's physicochemical and biological properties. These groups often enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The 2-chloro-3-(trifluoromethoxy)pyridine core represents a promising, yet underexplored, platform for developing novel therapeutic agents and specialized chemicals.

This technical guide provides an in-depth overview of the synthesis, biological activity, and structure-activity relationships (SAR) of analogs related to this compound. Due to the extensive availability of public research on the closely related trifluoromethylpyridine (TFMP) scaffold, this document will leverage data from TFMP analogs, particularly potent TRPV1 antagonists, to illustrate key principles in analog design, synthesis, and biological evaluation that are directly applicable to the target trifluoromethoxy scaffold.

Synthesis of Trifluoromethoxylated and Trifluoromethylated Pyridine Analogs

The synthesis of pyridine analogs bearing trifluoromethoxy or trifluoromethyl groups can be achieved through several strategic pathways. Key methods include the direct trifluoromethoxylation of pyridine precursors and the versatile modification of pre-functionalized pyridine rings, such as through cross-coupling reactions.

A modern approach to synthesizing trifluoromethoxylated pyridines involves the O-trifluoromethylation of N-hydroxypyridine derivatives, which then undergo a thermally induced migration of the -OCF3 group to the pyridine ring.[2] This method provides direct access to the core structure of interest.

However, a more common and versatile strategy for generating a diverse library of analogs involves the functionalization of a pre-existing, substituted pyridine ring. For instance, a 2-chloropyridine intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.[3] This approach is widely used in the synthesis of biologically active molecules.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Class Start_A 2-Chloropyridine Intermediate (e.g., this compound) Reaction Suzuki Cross-Coupling Start_A->Reaction Start_B Aryl/Heteroaryl Boronic Acid Start_B->Reaction Product 2-Aryl Substituted Pyridine Analogs Reaction->Product Forms C-C bond Reagents Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Solvent: Toluene/EtOH/H₂O Reagents->Reaction

Caption: General workflow for synthesizing 2-aryl pyridine analogs via Suzuki coupling.

Biological Activity and Structure-Activity Relationships (SAR)

While data on the specific biological targets of this compound are limited, extensive research on analogous trifluoromethylpyridine derivatives provides a robust framework for understanding potential applications and SAR. A prominent example is the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain perception.[3]

A series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, where the C-region is a substituted 6-(trifluoromethyl)pyridine, have been extensively studied as TRPV1 antagonists.[4][5] These studies reveal critical insights into how substitutions on the pyridine ring influence biological activity.

G cluster_A A-Region cluster_B B-Region (Linker) cluster_C C-Region (Variable) A 3-Fluoro-4- methylsulfonylaminophenyl B Propanamide A->B C Substituted (Trifluoromethyl)Pyridine B->C Activity TRPV1 Antagonism C->Activity

Caption: Pharmacophore model for TRPV1 antagonists showing key structural regions.

SAR of 2-Aryl Substituted Pyridine Analogs

Modification of the 2-position of the pyridine ring with various aryl groups has a significant impact on TRPV1 antagonist potency. The data suggests that the electronic properties and substitution pattern of the aryl group are key determinants of activity.

Compound ID2-Aryl SubstituenthTRPV1 Ki (CAP) (nM)[3]
8 Phenyl5.9
9 4-Fluorophenyl0.4
10 4-Chlorophenyl0.8
11 4-Bromophenyl1.0
12 4-Methylphenyl2.5
13 4-Methoxyphenyl10.0
17 3-Chlorophenyl0.6
18 3-Chloro-4-fluorophenyl0.2

Note: Data is for analogs of a 6-(trifluoromethyl)pyridine scaffold.

The SAR analysis indicates that introducing electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring enhances potency (compare 8 vs. 9-11 ). A combination of substitutions, as seen in the 3-chloro-4-fluorophenyl derivative 18 , leads to an extremely potent antagonist with a Ki of 0.2 nM.[3]

SAR of 2-Oxy and 2-Thio Substituted Pyridine Analogs

Replacing the 2-aryl group with alkoxy (2-oxy) or alkylthio (2-thio) substituents reveals that lipophilicity is a critical factor for potent antagonism.[4][6]

Compound ID2-SubstituenthTRPV1 Ki (CAP) (nM)[4]
15 Methoxy5.0
16 Ethoxy1.5
18 n-Butoxy0.3
22 Isobutyloxy0.2
24 n-Hexyloxy0.3
30 Cyclopentyloxy0.2
53 Benzyloxy0.2

Note: Data is for analogs of a 6-(trifluoromethyl)pyridine scaffold.

As the length and size of the alkyl chain in the 2-oxy series increase, the antagonistic activity generally improves, reaching an optimum with four to five carbon atoms (e.g., isobutyloxy, cyclopentyloxy).[4] This trend highlights the importance of hydrophobic interactions in the ligand's binding pocket. A similar relationship is observed for 2-thio pyridine derivatives.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel chemical entities. Below are representative procedures based on established methods for the synthesis of pyridine analogs and their biological characterization.

General Procedure for Synthesis of 2-Aryl Pyridine Analogs (Suzuki Coupling)

This protocol is adapted from the synthesis of 2-aryl pyridine C-region derivatives of TRPV1 antagonists.[3]

  • Reaction Setup: To a degassed solution of a 2-chloropyridine derivative (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add the corresponding aryl boronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl pyridine product.

Protocol for In Vitro Evaluation of TRPV1 Antagonism

This protocol describes a typical fluorescence-based assay to measure the inhibition of capsaicin-induced TRPV1 activation.

  • Cell Culture: Culture HEK293 cells stably expressing the human TRPV1 receptor in appropriate media supplemented with fetal bovine serum and antibiotics. Plate the cells in 96-well or 384-well plates and grow to confluence.

  • Fluorescent Dye Loading: Wash the cells with a buffered saline solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compound (analog) to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a solution of capsaicin (a TRPV1 agonist) to all wells to achieve a final EC80 concentration.

  • Data Analysis: Measure the change in fluorescence intensity, which corresponds to calcium influx upon channel activation. Calculate the inhibitory activity of the test compounds and determine IC50 or Ki values by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The this compound scaffold holds significant potential for the development of novel, high-value molecules for the pharmaceutical and agrochemical industries. While direct biological data for this specific class of analogs is emerging, a comprehensive analysis of the closely related trifluoromethylpyridine derivatives provides a powerful roadmap for future discovery efforts. The well-established structure-activity relationships in TRPV1 antagonists demonstrate that systematic modification of the pyridine core, particularly at the 2-position, can lead to highly potent and specific biological activity. The synthetic and biological protocols outlined in this guide offer a practical framework for researchers to synthesize, evaluate, and optimize new analogs based on this promising chemical core.

References

A Technical Guide to the Reactivity of the Trifluoromethoxy Group on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group onto a pyridine ring offers a powerful strategy for modulating the physicochemical and biological properties of molecules in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the reactivity of trifluoromethoxy-substituted pyridines, focusing on key transformations relevant to synthetic and medicinal chemists.

Electronic Properties and Their Influence on Reactivity

The trifluoromethoxy group is a strong electron-withdrawing group, significantly impacting the electron density of the pyridine ring. This electronic perturbation governs the regioselectivity and rate of various chemical reactions. The pKa of the pyridine nitrogen is lowered, making the ring less basic and altering its interaction with biological targets. While specific pKa values for trifluoromethoxypyridines are not widely reported, the trend can be inferred from related fluorinated pyridines. For instance, the pKa of 3-trifluoromethylpyridine has been determined using 19F NMR spectroscopy, a technique applicable to trifluoromethoxy-substituted analogs.[1] The Hammett constant (σp) for the trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature, which influences reaction mechanisms and rates.[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethoxypyridine ring makes it susceptible to nucleophilic aromatic substitution, a key reaction for introducing diverse functionalities. The strong electron-withdrawing effect of the -OCF₃ group, coupled with the inherent electron deficiency of the pyridine ring, facilitates the attack of nucleophiles, particularly at positions ortho and para to the activating group and the ring nitrogen.

Halogenated trifluoromethoxypyridines are common substrates for SNAr reactions. The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the nature of the leaving group, the nucleophile, and the position of the trifluoromethoxy group.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

SubstrateNucleophileConditionsProductYield (%)
2-Chloro-5-nitropyridineAmmonia100-125 °C, aqueous NH₃, autoclave2-Amino-5-nitropyridine-
2,3-Dichloro-5-trifluoromethylpyridineAqueous Ammonia100-125 °C, autoclave2-Amino-3-chloro-5-trifluoromethylpyridine-
2-Halopyridinium saltThiols/ThiolatesRoom Temperature2-Thiopyridinium saltModerate

Note: Yields are often qualitative or not explicitly stated for direct trifluoromethoxy analogs in readily available literature. The data for related compounds provides a strong indication of expected reactivity.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine[1]

This protocol describes the amination of a dichlorinated trifluoromethylpyridine, a reaction analogous to what would be performed on a trifluoromethoxy-substituted pyridine.

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% aqueous ammonia

  • Autoclave

Procedure:

  • In a 50 mL autoclave, combine 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 mL of 28% aqueous ammonia.

  • Seal the autoclave and heat the mixture to 100 °C for 24 hours.

  • Increase the temperature to 125 °C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with water and dry to obtain 2-amino-3-chloro-5-trifluoromethylpyridine.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the trifluoromethoxypyridine ring is generally challenging due to the strong deactivating effect of both the trifluoromethoxy group and the pyridine nitrogen. Harsher reaction conditions are typically required compared to benzene or activated aromatic systems. The regioselectivity is directed by the deactivating groups, with substitution generally occurring at the meta-position relative to the trifluoromethoxy group and at the 3- or 5-position of the pyridine ring.

For instance, the nitration of pyridine itself requires harsh conditions and proceeds with low yield. The presence of a strongly deactivating trifluoromethoxy group would further disfavor this reaction.[3]

Experimental Protocol: General Procedure for Nitration of a Deactivated Heterocycle[4]

This protocol for the nitration of a protected tryptophan derivative illustrates the conditions often necessary for electrophilic substitution on deactivated systems.

Materials:

  • Substrate (e.g., Nα,N1-bis(trifluoroacetyl)-L-Tryptophan Methyl Ester)

  • Nitric acid

  • Trifluoroacetic acid or Acetic anhydride (solvent)

Procedure:

  • Dissolve the substrate in the chosen solvent (trifluoroacetic acid for 6-nitro product or acetic anhydride for 2-nitro product).

  • Cool the solution to 0 °C.

  • Slowly add nitric acid to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the product mixture to determine the yield and regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of trifluoromethoxypyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for building molecular complexity in drug discovery.[4][5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting a halo-trifluoromethoxypyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of the halide follows the general trend I > Br > Cl.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(OAc)₂ (0.0003 M)--MeOH/THF-~80
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O65-1005-89
2-Pyridyl NucleophilesAryl BromidesPd₂(dba)₃ (2.0-3.0)1 (6.0-9.0)KFDioxane-Good to Excellent
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile[8]

Materials:

  • Lithium triisopropyl 2-pyridylboronate (1.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2.0-3.0 mol%)

  • Ligand 1 (6.0-9.0 mol%)

  • Anhydrous KF (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In an oven-dried resealable Schlenk tube, add Pd₂(dba)₃, ligand 1 , lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

  • Cap the tube with a rubber septum, and evacuate and backfill with argon (repeat twice).

  • Add the aryl bromide and anhydrous dioxane.

  • Seal the tube and heat to the desired temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with an appropriate solvent, and filter.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-trifluoromethoxypyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Aryl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89
Aryl FluoridesTerminal AlkynesPd₂(dba)₃ (3)-LiHMDSTHF110up to 99
Experimental Protocol: General Procedure for Sonogashira Coupling[9]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • THF

Procedure:

  • To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.

  • Stir the reaction for 3 hours.

  • Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. For trifluoromethoxy-substituted pyridines, this reaction allows for the introduction of primary and secondary amines.[4][5]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good to Excellent
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-100Good to High
MorpholinePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Dioxane100High
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with an Arylamine[5]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

  • Arylamine (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 2-amino-5-bromo-4-methylpyridine, the arylamine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The unique properties conferred by the trifluoromethoxy group make it a valuable substituent in drug design. It can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to target proteins.[8] Trifluoromethoxypyridine scaffolds are found in a variety of drug candidates, particularly as kinase inhibitors.

Signaling Pathway Inhibition: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Consequently, it is a major target for cancer drug discovery. Several pyridine-based derivatives have been developed as inhibitors of this pathway, often targeting PI3K and/or mTOR kinases. The trifluoromethoxy group can be strategically incorporated into these scaffolds to optimize their drug-like properties.

PI3K_mTOR_Pathway_Inhibition Figure 1: PI3K/AKT/mTOR Signaling Pathway and Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Trifluoromethoxypyridine Derivative (e.g., PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Drug Discovery Workflow

The development of a drug candidate containing a trifluoromethoxypyridine scaffold follows a typical drug discovery workflow, from initial hit identification to preclinical and clinical development.

Drug_Discovery_Workflow Figure 2: Drug Discovery Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Exploration) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Clinical->Approval

Caption: A generalized workflow for drug discovery.

This guide provides a foundational understanding of the reactivity of the trifluoromethoxy group on a pyridine ring, offering valuable insights and practical protocols for researchers in the field. Further exploration of specific reaction conditions for diverse trifluoromethoxy-substituted pyridine isomers will continue to expand the synthetic utility of this important structural motif.

References

Methodological & Application

Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 2-chloro-3-(trifluoromethoxy)pyridine from 3-hydroxypyridine is a multi-step process crucial for the development of novel pharmaceutical and agrochemical agents. The introduction of the trifluoromethoxy group into the pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive, three-step protocol for the synthesis of this valuable building block, intended for researchers, scientists, and professionals in drug development.

Overall Synthetic Pathway

The synthesis proceeds via three distinct stages: 1) regioselective chlorination of 3-hydroxypyridine to yield 2-chloro-3-hydroxypyridine; 2) conversion of the hydroxyl group to a trichloromethoxy group; and 3) subsequent fluorination to afford the final product, this compound.

Synthesis_Pathway A 3-Hydroxypyridine B 2-Chloro-3-hydroxypyridine A->B  Step 1: Chlorination   (NaOCl, NaOH) C 2-Chloro-3-(trichloromethoxy)pyridine B->C  Step 2: Trichloromethoxylation   (1. CSCl2, Base 2. Cl2) D This compound C->D  Step 3: Fluorination   (SbF3, SbCl5)

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

This procedure is adapted from a patented method and utilizes sodium hypochlorite for the selective chlorination of 3-hydroxypyridine.[1]

Workflow:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up and Isolation A Dissolve 3-hydroxypyridine in aqueous NaOH B Cool the solution to 0-5 °C A->B C Slowly add aqueous sodium hypochlorite solution (maintain pH 11-13 and temperature 0-5 °C) B->C D Quench excess NaOCl with sodium hydrogen sulfite C->D E Neutralize with HCl to precipitate the product D->E F Filter, wash with water and xylene, and dry E->F G Obtain 2-chloro-3-hydroxypyridine F->G Step2_Workflow cluster_prep Formation of Chlorothionoformate cluster_reaction Chlorination cluster_workup Work-up and Isolation A Dissolve 2-chloro-3-hydroxypyridine and a base in an inert solvent B Add thiophosgene dropwise at low temperature A->B C Bubble chlorine gas through the reaction mixture B->C D Remove solvent under reduced pressure C->D E Purify the crude product D->E F Obtain 2-chloro-3-(trichloromethoxy)pyridine E->F Step3_Workflow cluster_reaction Fluorination Reaction cluster_workup Work-up and Purification A Prepare a molten mixture of SbF3 and SbCl5 B Add 2-chloro-3-(trichloromethoxy)pyridine dropwise A->B C Heat the mixture at 120-150 °C for several hours B->C D Cool the reaction mixture and dissolve in dichloromethane C->D E Quench with aqueous NaHCO3 and KF solutions D->E F Extract with dichloromethane E->F G Dry the organic layer and remove solvent F->G H Purify by vacuum distillation G->H I Obtain this compound H->I

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of boronic acid reagents.[1] These characteristics make it a vital tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into pharmacologically active molecules is a widely employed strategy in drug discovery. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine scaffolds are also prevalent in a vast number of bioactive compounds. The combination of a pyridine core with a trifluoromethoxy substituent, as seen in 2-Chloro-3-(trifluoromethoxy)pyridine, presents a valuable building block for the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of this compound with various aryl and heteroaryl boronic acids. While specific literature examples for this exact substrate are limited, the methodologies presented are based on well-established protocols for structurally similar 2-chloropyridines and other heteroaryl chlorides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly with electron-deficient heteroaryl chlorides like this compound.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-chloropyridine derivatives with different arylboronic acids. This data, compiled from studies on analogous substrates, serves as a reference for expected outcomes with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane11080-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9075-85
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF12070-80
5Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10065-75

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, DMF)

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent and degassed water (if using a biphasic system) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-(trifluoromethoxy)pyridine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir (80-120 °C, 4-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract purify Column Chromatography extract->purify char Characterization (NMR, MS) purify->char Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Cl pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)(L)₂-Ar' pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product reagent1 This compound reagent1->pd_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd_complex

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over traditional techniques such as nucleophilic aromatic substitution, which often require harsh reaction conditions.[1]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Chloro-3-(trifluoromethoxy)pyridine. The presence of the electron-withdrawing trifluoromethoxy group and the pyridine nitrogen atom influences the reactivity of the C-Cl bond.[4] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized bulky, electron-rich phosphine ligands enables efficient coupling.[4] This protocol is designed to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of a diverse range of N-substituted 2-amino-3-(trifluoromethoxy)pyridine derivatives.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of halo-pyridines. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Table 1: Recommended Catalysts and Ligands for the Amination of 2-Chloropyridines

Catalyst PrecursorLigandKey Characteristics
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands effective for activating C-Cl bonds.[4]
Pd(OAc)₂ (Palladium(II) acetate)DavePhos, JosiphosOften used in combination with bulky ligands for challenging substrates.[4]
G3 or G4 PalladacyclesIntegrated LigandPre-catalysts that efficiently generate the active Pd(0) species.[4]

Table 2: Common Bases and Solvents for Buchwald-Hartwig Amination

BaseSolventTypical Temperature RangeNotes
NaOt-Bu (Sodium tert-butoxide)Toluene, Dioxane, THF80-120 °CStrong, non-nucleophilic base, most commonly used and effective.[4]
K₂CO₃ (Potassium carbonate)Toluene, Dioxane100-130 °CWeaker base, may require higher temperatures and more active catalyst systems.[5]
Cs₂CO₃ (Cesium carbonate)Toluene, Dioxane100-130 °CWeaker base, suitable for base-sensitive substrates.[5]
K₃PO₄ (Potassium phosphate)Toluene, Dioxane100-130 °CAnother alternative weaker base for sensitive substrates.[4]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Celite

  • Argon or Nitrogen gas

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Addition of Reagents: To the same tube, add the base (e.g., NaOt-Bu, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the reaction mixture in a preheated oil bath or heating mantle and stir at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-substituted 2-amino-3-(trifluoromethoxy)pyridine.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Combine Reactants: This compound, Catalyst, Ligand, Base prep2 Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) prep1->prep2 Seal Vessel react1 Add Anhydrous Solvent & Amine prep2->react1 react2 Heat & Stir (80-120 °C) react1->react2 react3 Monitor Progress (TLC / LC-MS) react2->react3 workup1 Cool to RT & Dilute react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Flash Column Chromatography workup4->purify final_product N-Aryl-3-(trifluoromethoxy) pyridin-2-amine purify->final_product Isolate Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Emerging Role of 2-Chloro-3-(trifluoromethoxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethoxy)pyridine is a fluorinated heterocyclic building block gaining traction in medicinal chemistry. The trifluoromethoxy group is a valuable substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This document provides an overview of the current applications of this compound in the synthesis of novel therapeutic agents, complete with detailed experimental protocols and data. Its utility has been notably demonstrated in the development of Somatostatin Receptor 4 (SSTR4) agonists and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors.

Physicochemical Properties

PropertyValueReference
CAS Number 1206980-39-3[1]
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Boiling Point 57-59 °C at 19 mbar[1]

Application 1: Synthesis of Somatostatin Receptor 4 (SSTR4) Agonists

The this compound moiety has been incorporated into novel piperidinyl-3-(aryloxy)propanamides and propanoates that function as agonists for the Somatostatin Receptor 4 (SSTR4). SSTR4 is a G-protein coupled receptor implicated in various central nervous system (CNS) functions. Agonists of this receptor are under investigation as potential therapeutics for neurodegenerative diseases such as Alzheimer's disease, as well as other CNS disorders including epilepsy and depression.

Signaling Pathway

Activation of the Gi-coupled SSTR4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism through which SSTR4 agonists exert their cellular effects.

SSTR4_Signaling cluster_membrane Cell Membrane SSTR4 SSTR4 Receptor Gi Gi Protein SSTR4->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist SSTR4 Agonist (Derived from 2-Chloro-3- (trifluoromethoxy)pyridine) Agonist->SSTR4 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates cAMP_Assay_Workflow Start Start Seed_Cells Seed CHO-K1 cells expressing human SSTR4 in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add varying concentrations of test SSTR4 agonist Incubate_Overnight->Add_Compound Add_Forskolin Stimulate with forskolin to induce cAMP production Add_Compound->Add_Forskolin Incubate_30min Incubate for 30 minutes at room temperature Add_Forskolin->Incubate_30min Lyse_Cells Lyse cells and add cAMP detection reagents Incubate_30min->Lyse_Cells Read_Plate Read plate using an HTRF reader Lyse_Cells->Read_Plate Analyze_Data Analyze data and calculate EC₅₀ value Read_Plate->Analyze_Data End End Analyze_Data->End PCSK9_Signaling cluster_hepatocyte Hepatocyte LDLR LDL Receptor Lysosome Lysosome LDLR->Lysosome Degradation Recycling_Endosome Recycling Endosome LDLR->Recycling_Endosome Internalization Recycling_Endosome->LDLR Recycling PCSK9 PCSK9 PCSK9->LDLR Binds LDL_C LDL Cholesterol LDL_C->LDLR Binds PCSK9_Inhibitor PCSK9 Inhibitor (Derived from 2-Chloro-3- (trifluoromethoxy)pyridine) PCSK9_Inhibitor->PCSK9 Inhibits LDL_Uptake_Workflow Start Start Seed_Cells Seed HepG2 cells in a 96-well black, clear-bottom plate Start->Seed_Cells Incubate_24h_1 Incubate for 24 hours Seed_Cells->Incubate_24h_1 Add_Inhibitor Add serial dilutions of PCSK9 inhibitor Incubate_24h_1->Add_Inhibitor Add_PCSK9 Add recombinant human PCSK9 Add_Inhibitor->Add_PCSK9 Incubate_4h Incubate for 4 hours Add_PCSK9->Incubate_4h Add_DiI_LDL Add fluorescently labeled LDL (DiI-LDL) Incubate_4h->Add_DiI_LDL Incubate_4h_2 Incubate for another 4 hours Add_DiI_LDL->Incubate_4h_2 Wash_Cells Wash cells to remove unbound DiI-LDL Incubate_4h_2->Wash_Cells Measure_Fluorescence Measure intracellular fluorescence Wash_Cells->Measure_Fluorescence Analyze_Data Analyze data and calculate IC₅₀ value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

2-Chloro-3-(trifluoromethoxy)pyridine as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of publicly available scientific literature and patent databases did not yield any specific applications of 2-Chloro-3-(trifluoromethoxy)pyridine as a direct building block for commercial or developmental agrochemicals. The information landscape is predominantly focused on its structural analogue, 2-Chloro-3-(trifluoromethyl)pyridine, and other trifluoromethylpyridine (TFMP) derivatives, which are key intermediates in a variety of successful agrochemicals.[1][2][3][4][5][6][7][8][9]

This document, therefore, provides a detailed synthesis protocol for this compound, a potentially valuable, yet underexplored, building block for novel agrochemical discovery. Additionally, a brief overview of the applications of the closely related trifluoromethylpyridines is included for contextual understanding and to highlight potential avenues of research for the title compound.

Synthesis of this compound

The following protocol details the synthesis of this compound via fluorination of 2-chloro-3-(trichloromethoxy)pyridine.

Experimental Protocol

Reaction: Fluorination of 2-chloro-3-(trichloromethoxy)pyridine[10]

Objective: To synthesize this compound.

Materials:

  • 2-chloro-3-(trichloromethoxy)pyridine

  • Antimony(III) fluoride (SbF₃)

  • Antimony(V) chloride (SbCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 20% aqueous potassium fluoride (KF) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel equipped with a stirrer and heating apparatus

  • Dropping funnel

  • Apparatus for gas chromatography (GC) monitoring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure: [10]

  • Reaction Setup: In a suitable reaction vessel, a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony(V) chloride (0.15 equivalents) is prepared.

  • Addition of Starting Material: 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) is added dropwise to the molten catalyst mixture.

  • Reaction Conditions: The reaction mixture is heated to 120°C and stirred for 7 hours. The temperature is then raised to 150°C.

  • Monitoring: The progress of the reaction is monitored by GC to ensure the complete conversion of the starting material.

  • Work-up:

    • The reaction mixture is cooled to 0°C and dissolved in dichloromethane.

    • The solution is carefully quenched by the sequential addition of saturated aqueous sodium bicarbonate solution and 20% aqueous potassium fluoride solution.

    • The layers are separated, and the aqueous layer is extracted twice with dichloromethane.

  • Purification:

    • The combined organic layers are dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)
2-chloro-3-(trichloromethoxy)pyridineC₆H₃Cl₄NO246.901.0
Antimony(III) fluorideSbF₃178.762.0
Antimony(V) chlorideSbCl₅299.010.15
This compound C₆H₃ClF₃NO 197.54 (Yield: 60%)

Visualization of Synthetic Workflow

SynthesisWorkflow Synthesis of this compound start 2-chloro-3-(trichloromethoxy)pyridine reaction Fluorination start->reaction reagents SbF₃, SbCl₅ 120-150°C reagents->reaction workup Quenching (NaHCO₃, KF) Aqueous Extraction reaction->workup Reaction Mixture purification Drying (Na₂SO₄) Vacuum Distillation workup->purification Crude Product in CH₂Cl₂ product This compound purification->product Purified Product

Caption: Synthetic workflow for this compound.

Contextual Application of Trifluoromethylpyridine (TFMP) Analogues in Agrochemicals

While no direct agrochemical applications were found for this compound, its trifluoromethyl (-CF₃) analogues are of significant industrial importance.[1][2][6][7] The trifluoromethyl group is a key feature in many modern pesticides, contributing to enhanced efficacy, stability, and biological activity.[1][8]

Key Agrochemicals Derived from TFMP Building Blocks:

  • Herbicides:

    • Flazasulfuron: A sulfonylurea herbicide synthesized from 2-chloro-3-(trifluoromethyl)pyridine, used for broad-spectrum weed control in turf and various crops.[6]

    • Fluazifop-P-butyl & Haloxyfop-R-methyl: These are aryloxyphenoxypropionate herbicides, with 2-chloro-5-(trifluoromethyl)pyridine being a key intermediate in their synthesis.[11]

  • Fungicides:

    • Fluazinam: A broad-spectrum fungicide effective against a range of plant pathogens. Its synthesis utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine.[6][12]

  • Insecticides:

    • Chlorfluazuron: An insect growth regulator where 2-chloro-5-(trifluoromethyl)pyridine serves as an intermediate.[11]

The established success of these trifluoromethylpyridine-based agrochemicals suggests that this compound could be a valuable building block for the synthesis of novel active ingredients with potentially unique properties conferred by the trifluoromethoxy group. Further research into the derivatization and biological screening of this compound is warranted.

Logical Relationship of TFMP Intermediates to Agrochemicals

AgrochemicalDerivatives Trifluoromethylpyridine (TFMP) Building Blocks in Agrochemicals tfmp1 2-Chloro-3-(trifluoromethyl)pyridine herbicide Herbicides tfmp1->herbicide tfmp2 2-Chloro-5-(trifluoromethyl)pyridine tfmp2->herbicide insecticide Insecticides tfmp2->insecticide tfmp3 2,3-Dichloro-5-(trifluoromethyl)pyridine fungicide Fungicides tfmp3->fungicide flazasulfuron Flazasulfuron herbicide->flazasulfuron fluazifop Fluazifop-P-butyl herbicide->fluazifop fluazinam Fluazinam fungicide->fluazinam chlorfluazuron Chlorfluazuron insecticide->chlorfluazuron

Caption: Relationship between TFMP intermediates and resulting agrochemicals.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity of molecules. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. Consequently, the combination of these two structural features in 2-Chloro-3-(trifluoromethoxy)pyridine makes it a valuable building block for the synthesis of novel compounds with potential biological activity.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. The protocols are based on established methodologies for structurally similar heteroaryl chlorides and serve as a comprehensive guide for the synthesis of a variety of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly efficient method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, yielding 2-aryl-3-(trifluoromethoxy)pyridines. These products are valuable scaffolds in drug discovery.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids. These examples serve as a reference for the expected outcomes with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95¹
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11080-90²
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9075-85³
4Pyridine-3-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃Acetonitrile/H₂O8070-80⁴

¹ ² ³ ⁴ Yields are based on published data for structurally similar chloropyridines and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene and water (e.g., 10:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, SPhos A->B C Add Solvents: Toluene, Water B->C D Inert Atmosphere: Evacuate & Backfill (N₂/Ar) C->D E Heating & Stirring: 100°C, 12-24h D->E F Monitor Progress: TLC or LC-MS E->F G Quench & Extract: Ethyl Acetate, Water F->G H Dry & Concentrate G->H I Purify: Column Chromatography H->I J Characterize: NMR, MS I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of this compound, leading to the formation of 2-amino-3-(trifluoromethoxy)pyridine derivatives, which are important intermediates in drug development.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related chloropyridines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene10080-90⁵
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11075-85⁶
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH10085-95⁷
4IndolePd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene11070-80⁸

⁵ ⁶ ⁷ ⁸ Yields are based on published data for structurally similar chloropyridines and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask, remove from the glovebox, and add this compound (1.0 equiv) and the amine (1.2 equiv) under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine Reactants: This compound, Amine, Base (NaOt-Bu) B Add Catalyst System: Pd₂(dba)₃, BINAP A->B C Add Solvent: Toluene B->C D Inert Atmosphere: N₂/Ar C->D E Heating & Stirring: 100°C, 12-24h D->E F Monitor Progress: TLC or LC-MS E->F G Filter & Extract: Ethyl Acetate, Water F->G H Dry & Concentrate G->H I Purify: Column Chromatography H->I J Characterize: NMR, MS I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[2] This reaction is valuable for synthesizing 2-alkynyl-3-(trifluoromethoxy)pyridines, which can serve as versatile intermediates for further functionalization or as final products in the development of novel materials and pharmaceuticals.

Data Presentation: Representative Sonogashira Coupling Reactions

The table below provides representative conditions for the Sonogashira coupling of chloropyridines with terminal alkynes.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6080-90⁹
21-HeptynePd(PPh₃)₄ (3)CuI (5)DIPADMF8075-85¹⁰
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃Acetonitrile8085-95¹¹
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Et₃N1,4-Dioxane7070-80¹²

⁹ ¹⁰ ¹¹ ¹² Yields are based on published data for structurally similar chloropyridines and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is detailed below.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF, triethylamine, and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine Reactants: This compound, Terminal Alkyne, Base (Et₃N) B Add Catalysts: Pd(PPh₃)₂Cl₂, CuI A->B C Add Solvent: THF B->C D Inert Atmosphere: N₂/Ar C->D E Heating & Stirring: 60°C, 6-12h D->E F Monitor Progress: TLC or LC-MS E->F G Filter & Extract: Diethyl Ether, NH₄Cl(aq) F->G H Dry & Concentrate G->H I Purify: Column Chromatography H->I J Characterize: NMR, MS I->J

Caption: Workflow for Sonogashira Coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][4] This reaction can be used to introduce vinyl groups at the 2-position of this compound, providing access to styryl-type pyridine derivatives.

Data Presentation: Representative Heck Reactions

The following table shows typical reaction conditions for the Heck reaction of chloropyridines with alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12070-80¹³
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP13075-85¹⁴
34-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃1,4-Dioxane12065-75¹⁵
4AcrylonitrilePd(OAc)₂ (2)dppf (4)NaOAcDMA11070-80¹⁶

¹³ ¹⁴ ¹⁵ ¹⁶ Yields are based on published data for structurally similar chloropyridines and may require optimization for this compound.

Experimental Protocol: Heck Reaction

Below is a general protocol for the Heck reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Sealed tube

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent and Solvent Addition: Add anhydrous DMF, triethylamine (2.0 equiv), and the alkene (1.5 equiv) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine Reactants: This compound, Alkene, Base (Et₃N) B Add Catalyst System: Pd(OAc)₂, P(o-tol)₃ A->B C Add Solvent: DMF B->C D Inert Atmosphere & Seal C->D E Heating & Stirring: 120°C, 18-24h D->E F Monitor Progress: TLC or GC-MS E->F G Quench & Extract: Water, Ethyl Acetate F->G H Dry & Concentrate G->H I Purify: Column Chromatography H->I J Characterize: NMR, MS I->J

Caption: Workflow for the Heck Reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 2-chloro-3-(trifluoromethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. These protocols cover reactions with common nucleophiles, including amines, alkoxides, and thiols, and provide a framework for the synthesis of a diverse range of substituted pyridine derivatives.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. On the pyridine core, the presence of the electronegative nitrogen atom inherently activates the 2- and 4-positions towards nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups on the ring. The trifluoromethoxy (-OCF₃) group at the 3-position of this compound acts as a strong electron-withdrawing substituent, significantly activating the C2-position for SNAr. This allows for the displacement of the chloro leaving group by a wide variety of nucleophiles under relatively mild conditions.

The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the expulsion of the chloride ion.[1][2]

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. The data presented is based on analogous reactions reported in the literature for similarly substituted 2-chloropyridines.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-Ethanol100-1505-2460-80
Primary Amines (e.g., Benzylamine)K₂CO₃DMF80-1204-1875-95
Secondary Amines (e.g., Morpholine)K₂CO₃Dioxane1001280-95

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideNaHMethanol25-652-670-90
Sodium EthoxideNaHEthanol25-782-870-90
Potassium tert-Butoxide-tert-Butanol801260-80

Table 3: Reaction with Thiolate Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium ThiophenoxideNaHDMF25-501-485-95
Sodium EthanethiolateNaHTHF25-662-680-90

Experimental Protocols

The following are detailed protocols for key nucleophilic aromatic substitution reactions on this compound.

Protocol 1: Synthesis of 2-Amino-3-(trifluoromethoxy)pyridine

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Autoclave or sealed pressure vessel

  • Standard glassware for workup and purification

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 eq) and ethanol.

  • Add aqueous ammonia (4.0-5.0 eq) to the vessel.

  • Seal the vessel and heat the reaction mixture to 120-150 °C with stirring.

  • Maintain the temperature for 10-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-amino-3-(trifluoromethoxy)pyridine.

Protocol 2: Synthesis of 2-Methoxy-3-(trifluoromethoxy)pyridine

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous methanol and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the cold methanol with stirring to generate sodium methoxide in situ.

  • After the addition is complete and hydrogen evolution has ceased, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methoxy-3-(trifluoromethoxy)pyridine.

Protocol 3: Synthesis of 2-(Phenylthio)-3-(trifluoromethoxy)pyridine

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0 °C.

  • Add thiophenol (1.1 eq) to the cold DMF.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution to form the sodium thiophenoxide.

  • After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(phenylthio)-3-(trifluoromethoxy)pyridine.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Elimination Chloride (Cl-) Chloride (Cl-) Meisenheimer Complex->Chloride (Cl-)

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Base (if needed) - Solvent Start->Reaction_Setup Reaction Reaction under controlled temperature and time Reaction_Setup->Reaction Monitoring Monitor progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for SNAr reactions.

References

Purification protocol for 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 2-Chloro-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to yield high-purity material suitable for further synthetic transformations and drug development applications.

Data Presentation

The following table summarizes the quantitative data associated with the primary purification method for this compound.

Purification MethodPurity AchievedYieldConditions
Vacuum Distillation High (Product characterized as a pure colorless oil by NMR and MS)60%Boiling Point: 57-59 °C at 19 mbar

Experimental Protocols

Primary Purification Method: Vacuum Distillation

Vacuum distillation is the documented method for the purification of this compound following its synthesis.[1] This technique is particularly suitable for separating the desired product from less volatile impurities and reaction byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump or aspirator with a vacuum trap

  • Inert gas source (e.g., Nitrogen or Argon)

  • Stir bar

Procedure:

  • Preparation of Crude Material: After the work-up of the synthesis reaction, the crude product is obtained by dissolving the reaction mixture in dichloromethane, quenching with saturated aqueous sodium bicarbonate and potassium fluoride solutions, extracting the aqueous layer, drying the combined organic layers over anhydrous sodium sulfate, and removing the solvent by distillation under reduced pressure.[1]

  • Assembly of the Distillation Apparatus: Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.

  • Charging the Flask: Place a stir bar in the round-bottom flask and add the crude this compound.

  • Initiating the Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system. The pressure should be gradually reduced to the target pressure of approximately 19 mbar.

    • Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

  • Collecting the Product:

    • Monitor the temperature at the distillation head. The pure this compound will distill at 57-59 °C under a pressure of 19 mbar.[1]

    • Collect the fraction that distills within this temperature range in the receiving flask.

  • Completion and Characterization:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The purified product should be a colorless oil.[1]

    • Confirm the purity and identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Purification Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Dissolution in Dichloromethane Dissolution in Dichloromethane Crude Reaction Mixture->Dissolution in Dichloromethane Step 1 Quenching Quenching Dissolution in Dichloromethane->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Step 2 Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Purified Product Purified Product Vacuum Distillation->Purified Product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cross-coupling reactions involving 2-Chloro-3-(trifluoromethoxy)pyridine, a key building block in medicinal chemistry and materials science. The trifluoromethoxy group significantly influences the electronic properties of the pyridine ring, impacting its reactivity in various palladium-catalyzed cross-coupling reactions. This document details the reaction mechanisms, provides generalized experimental protocols, and presents representative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille cross-coupling reactions.

General Considerations

The chlorine atom at the 2-position of the pyridine ring is activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethoxy group at the 3-position. While chloro-pyridines are generally less reactive than their bromo or iodo counterparts, the electronic activation in this substrate allows for efficient cross-coupling with a variety of partners under appropriate catalytic conditions.[1] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[2] This reaction is widely used for the synthesis of biaryl and heteroaryl structures.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the chloro-pyridine to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product Complex Coupled Product Complex Transmetalation Complex->Coupled Product Complex Reductive Elimination Coupled Product Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Coupled Product Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Deprotonation Palladium Amido Complex->Pd(0)L2 Reductive Elimination Arylamine Product Arylamine Product Palladium Amido Complex->Arylamine Product This compound This compound This compound->Oxidative Addition Complex R2NH R2NH R2NH->Amine Coordination Base Base Base->Palladium Amido Complex Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Transmetalation->Coupled Product This compound This compound This compound->Oxidative Addition Complex Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I) Acetylide->Transmetalation Base Base Base->Cu(I) Acetylide Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product Complex Coupled Product Complex Transmetalation Complex->Coupled Product Complex Reductive Elimination Coupled Product Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Coupled Product Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex R-ZnX R-ZnX R-ZnX->Transmetalation Complex Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product Complex Coupled Product Complex Transmetalation Complex->Coupled Product Complex Reductive Elimination Coupled Product Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Coupled Product Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex R-Sn(Bu)3 R-Sn(Bu)3 R-Sn(Bu)3->Transmetalation Complex

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via the fluorination of 2-Chloro-3-(trichloromethoxy)pyridine?

A1: The most prominently cited byproduct in this synthesis is dichlorofluoromethoxypyridine (structure containing -OCFCl2) and the intermediate chlorodifluoromethoxypyridine (structure containing -OCF2Cl). During the reaction, gas chromatography (GC) is typically used to monitor the disappearance of the intermediate byproduct containing the -OCF2Cl group, indicating the completion of the fluorination process.[1] Incomplete fluorination can lead to the presence of these chlorinated ether analogs in the final product.

Q2: Are there alternative synthetic routes to this compound, and what are their potential byproducts?

A2: An alternative route involves the reaction of 2-chloro-3-aminopyridine with a trifluoromethoxide source, such as silver(I) trifluoromethoxide. While detailed byproduct analysis for this specific reaction is not extensively documented in publicly available literature, analogous reactions (such as the Sandmeyer reaction) suggest the potential for several types of byproducts. These can include:

  • De-amination byproduct: Formation of 2-chloropyridine.

  • Hydroxylation byproduct: Formation of 2-chloro-3-hydroxypyridine.

  • Coupling byproducts: Formation of azo compounds or other dimeric structures.

Q3: How can I monitor the progress of the fluorination reaction from 2-Chloro-3-(trichloromethoxy)pyridine?

A3: The reaction progress should be monitored by gas chromatography (GC).[1] A successful reaction is indicated by the complete conversion of the starting material, 2-Chloro-3-trichloromethoxypyridine, and the disappearance of the intermediate byproduct containing the chlorodifluoromethoxy (-OCF2Cl) group.[1]

Q4: What are the recommended purification methods for this compound?

A4: Following aqueous workup, the crude product is typically purified by vacuum distillation to yield pure this compound as a colorless oil.[1]

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of this compound via the fluorination of 2-Chloro-3-(trichloromethoxy)pyridine.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete reaction; starting material and/or -OCF2Cl byproduct remain. 1. Insufficient reaction time or temperature.2. Deactivation or insufficient amount of fluorinating agent (SbF3) or catalyst (SbCl5).1. Ensure the reaction is stirred at 120-150°C for the recommended duration (e.g., 7 hours).[1] Continue to monitor by GC until the starting material and intermediate are consumed.2. Use fresh, anhydrous reagents. Ensure the molar equivalents of SbF3 (2.0 eq) and SbCl5 (0.15 eq) are correct.
Low yield of the desired product. 1. Inefficient quenching or extraction.2. Loss of product during vacuum distillation due to volatility.3. Side reactions due to moisture in the reaction mixture.1. Ensure thorough extraction with an appropriate solvent like dichloromethane.[1] Perform multiple extractions (e.g., 2-3 times).2. Carefully control the vacuum pressure and temperature during distillation. The product has a boiling point of 57-59 °C at 19 mbar.[1]3. Ensure all reagents and glassware are properly dried before use. The reaction is sensitive to water.
Product is contaminated with residual antimony salts. Incomplete quenching and removal of antimony salts during workup.1. Quench the reaction mixture thoroughly with a saturated aqueous solution of sodium bicarbonate and a potassium fluoride solution.[1]2. Ensure efficient phase separation during the aqueous workup.

Quantitative Data on Byproduct Formation

Synthesis via Fluorination of 2-Chloro-3-(trichloromethoxy)pyridine

The following table summarizes the typical product yield and qualitative information on byproduct formation for this route.

Compound Starting Material/Product/Byproduct Typical Percentage in Crude Mixture Yield of Purified Product
2-Chloro-3-(trichloromethoxy)pyridineStarting MaterialShould be <1% upon completionN/A
2-Chloro-3-(chlorodifluoromethoxy)pyridineIntermediate ByproductMonitored by GC until its disappearance[1]N/A
This compoundProductMajor component~60%[1]
Illustrative Byproduct Profile for Synthesis from 2-chloro-3-aminopyridine

Disclaimer: The following data is illustrative and based on typical outcomes for analogous reactions, as specific quantitative data for this synthesis was not found in the searched literature.

Compound Product/Potential Byproduct Plausible Percentage Range in Crude Mixture
This compoundProduct40-70%
2-ChloropyridineDe-amination Byproduct5-15%
2-Chloro-3-hydroxypyridineHydroxylation Byproduct5-10%
Other impurities (e.g., coupling products)Byproducts<5%

Experimental Protocols

Synthesis of this compound from 2-Chloro-3-(trichloromethoxy)pyridine[1]

A molten mixture of antimony(III) fluoride (SbF3, 46.5 g, 0.26 mol, 2.0 eq) and antimony(V) chloride (SbCl5, 5.8 g, 2.5 mL, 19.5 mmol, 0.15 eq) is heated to 120°C. To this mixture, 2-Chloro-3-(trichloromethoxy)pyridine (32.9 g, 0.13 mol) is added dropwise. The reaction mixture is then stirred at 150°C for 7 hours. The reaction is monitored by GC to confirm the complete conversion of the starting material and the disappearance of the byproduct containing the -OCF2Cl group.

After completion, the mixture is cooled to 0°C and dissolved in dichloromethane (300 mL). The solution is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (300 mL) and a 20% aqueous solution of potassium fluoride (150 mL). The aqueous layer is separated and extracted with dichloromethane (2 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation (57-59 °C / 19 mbar) to afford pure this compound (14.9 g, 60% yield) as a colorless oil.

Visualizations

experimental_workflow reagents Molten SbF3 and SbCl5 (120°C) addition Add 2-Chloro-3-(trichloromethoxy)pyridine dropwise reagents->addition reaction Stir at 150°C for 7h (Monitor by GC) addition->reaction cooling Cool to 0°C reaction->cooling dissolution Dissolve in Dichloromethane cooling->dissolution quench Quench with NaHCO3 and KF solutions dissolution->quench extraction Extract with Dichloromethane quench->extraction drying Dry over Na2SO4 extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation concentration->purification product Pure 2-Chloro-3- (trifluoromethoxy)pyridine purification->product

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation start 2-Chloro-3-(trichloromethoxy)pyridine (-OCCl3) intermediate 2-Chloro-3-(chlorodifluoromethoxy)pyridine (-OCF2Cl) (Incomplete Fluorination Byproduct) start->intermediate Fluorination (SbF3/SbCl5) product This compound (-OCF3) (Desired Product) intermediate->product Further Fluorination

Caption: Byproduct formation pathway in the fluorination synthesis.

alternative_synthesis start 2-Chloro-3-aminopyridine product This compound (Desired Product) start->product Reaction with CF3O- source byproduct1 2-Chloropyridine (De-amination) start->byproduct1 Side Reaction byproduct2 2-Chloro-3-hydroxypyridine (Hydroxylation) start->byproduct2 Side Reaction byproduct3 Coupling Products start->byproduct3 Side Reaction

Caption: Potential byproducts in the alternative synthesis from 2-chloro-3-aminopyridine.

References

Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2-Chloro-3-(trifluoromethoxy)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent method for the synthesis of this compound involves the fluorination of 2-chloro-3-(trichloromethoxy)pyridine. This is typically achieved using a mixture of antimony(III) fluoride (SbF₃) and antimony pentachloride (SbCl₅) as the fluorinating agent.[1][2] Another potential, though less directly documented for the trifluoromethoxy analogue, involves the reaction of a corresponding pyridine N-oxide with a chlorinating agent.

Q2: What is a typical reported yield for the synthesis of this compound?

A2: The synthesis from 2-chloro-3-(trichloromethoxy)pyridine has been reported to yield approximately 60% of the final product after purification by vacuum distillation.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Gas chromatography (GC) is an effective method to monitor the reaction's progress. You can track the consumption of the starting material (2-chloro-3-trichloromethoxypyridine) and the disappearance of any intermediates or by-products, such as those containing -OCF₂Cl groups, to determine the reaction's completion.[1]

Q4: Are there alternative methods for synthesizing similar compounds like 2-chloro-3-(trifluoromethyl)pyridine that might offer insights?

A4: Yes, processes for producing 2-chloro-3-(trifluoromethyl)pyridine often involve the chlorination of 3-trifluoromethylpyridine N-oxide.[3] The choice of chlorinating agent, such as oxalyl chloride or phosphorus oxychloride, and the reaction conditions, including temperature and the use of a base like triethylamine, have been shown to significantly enhance the production rate and yield.[3] While the starting material is different, the principles of optimizing chlorination and reaction conditions may be applicable to related syntheses.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is stirred at the appropriate temperature (120-150°C) for a sufficient duration (e.g., 7 hours).[1] Use GC to monitor the reaction until the starting material is fully consumed.

    • Reagent Quality: The quality of the antimony(III) fluoride and antimony pentachloride is crucial. Ensure they are anhydrous and of high purity. Moisture can inhibit the reaction.

    • Sub-optimal Temperature: The reaction temperature is critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high could cause decomposition of the starting material or product. Maintain the temperature within the recommended range.[1]

    • Inefficient Purification: Significant product loss can occur during workup and purification. Ensure efficient extraction with a suitable solvent like dichloromethane and careful vacuum distillation to isolate the pure product.[1]

Issue 2: Formation of by-products.

  • Question: I am observing significant by-product formation in my reaction. How can I minimize this?

  • Answer:

    • Control of Reaction Conditions: The dropwise addition of the starting material to the molten antimony salt mixture can help control the reaction rate and minimize the formation of by-products.[1]

    • Monitoring Intermediates: Monitor the reaction for the presence of intermediates, such as compounds containing -OCF₂Cl, using GC. Continue the reaction until these intermediates are no longer detected.[1]

    • Purification: While minimizing their formation is ideal, effective purification by vacuum distillation is key to separating the desired product from any by-products.[1]

Issue 3: Difficulty in product isolation.

  • Question: I am having trouble isolating the pure product after the reaction. What steps can I take?

  • Answer:

    • Proper Quenching: After cooling the reaction mixture, it is crucial to properly quench it. This typically involves dissolving the mixture in a solvent like dichloromethane and then carefully adding saturated aqueous sodium bicarbonate and potassium fluoride solutions.[1]

    • Efficient Extraction: Perform multiple extractions with dichloromethane to ensure all the product is recovered from the aqueous layer.[1]

    • Drying of Organic Layers: Thoroughly dry the combined organic layers with a drying agent like sodium sulfate before distillation to remove any residual water, which can interfere with purification.[1]

    • Vacuum Distillation: Use a properly set up vacuum distillation apparatus to purify the crude product. The boiling point of this compound is reported to be 57-59 °C at 19 mbar.[1]

Quantitative Data Summary

Starting MaterialReagentsTemperatureReaction TimeYieldReference
2-chloro-3-(trichloromethoxy)pyridineAntimony(III) fluoride, Antimony pentachloride120-150°C7 hours60%[1]
3-trifluoromethylpyridine N-oxideOxalyl chloride, Triethylamine-30 to -20°C2 hours91.89% (for 2-chloro-3-trifluoromethylpyridine)[3]
3-trifluoromethylpyridine N-oxideOxalyl chloride, Triethylamine0 to 10°C2 hours54.63% (for 2-chloro-3-trifluoromethylpyridine)[3]
2,3,6-trichloro-5-trifluoromethyl pyridineH₂, Catalyst, Acid-binding agent-10 to 65°C4-24 hours>95% conversion (for 2-chloro-3-trifluoromethylpyridine)[4]

Detailed Experimental Protocol

Synthesis of this compound from 2-chloro-3-(trichloromethoxy)pyridine [1]

  • Reaction Setup: In a suitable reaction vessel, create a molten mixture of antimony(III) fluoride (2.0 equivalents) and antimony pentachloride (0.15 equivalents).

  • Addition of Starting Material: Heat the molten mixture to 120°C. Slowly add 2-chloro-3-(trichloromethoxy)pyridine (1.0 equivalent) dropwise to the molten mixture.

  • Reaction: Stir the reaction mixture at 150°C for 7 hours.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to confirm the complete conversion of the starting material and the disappearance of any by-products.

  • Workup - Quenching: Cool the reaction mixture to 0°C and dissolve it in dichloromethane.

  • Workup - Neutralization and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and a 20% potassium fluoride solution. Extract the aqueous layer with dichloromethane.

  • Workup - Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation (boiling point: 57-59 °C at 19 mbar) to obtain pure this compound.

Visualizations

experimental_workflow start Start reagents Prepare molten mixture of SbF₃ and SbCl₅ at 120°C start->reagents addition Slowly add 2-chloro-3-(trichloromethoxy)pyridine reagents->addition reaction Stir at 150°C for 7 hours addition->reaction monitoring Monitor reaction by GC reaction->monitoring completion_check Is starting material consumed? monitoring->completion_check completion_check->reaction No workup Cool to 0°C, dissolve in DCM, quench with NaHCO₃ and KF completion_check->workup Yes extraction Extract with DCM workup->extraction drying Dry organic layers over Na₂SO₄ extraction->drying distillation Vacuum distillation drying->distillation product Pure this compound distillation->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield Issue check_completion Was the reaction monitored to completion by GC? start->check_completion check_reagents Are the antimony reagents anhydrous and high purity? check_completion->check_reagents Yes solution_completion Solution: Continue reaction until starting material is consumed. check_completion->solution_completion No check_temp Was the reaction temperature maintained at 120-150°C? check_reagents->check_temp Yes solution_reagents Solution: Use fresh, high-purity, anhydrous reagents. check_reagents->solution_reagents No check_workup Was the workup and purification performed carefully? check_temp->check_workup Yes solution_temp Solution: Ensure accurate temperature control. check_temp->solution_temp No solution_workup Solution: Optimize extraction and distillation procedures. check_workup->solution_workup No end Yield Improved check_workup->end Yes solution_completion->end solution_reagents->end solution_temp->end solution_workup->end

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-Chloro-3-(trifluoromethoxy)pyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:

  • Unreacted Starting Material: 2-Chloro-3-(trichloromethoxy)pyridine may be present if the fluorination reaction is incomplete.[1]

  • Positional Isomers: Depending on the synthetic route, isomers such as 2-chloro-5-(trifluoromethoxy)pyridine or other regioisomers can be formed.[2][3]

  • Hydrolysis Products: The trifluoromethoxy group can be sensitive to hydrolysis under certain conditions, potentially leading to the formation of hydroxylated pyridine derivatives.

  • Solvent Residues: Residual solvents used during the synthesis and work-up, such as dichloromethane, can be present in the crude product.[1]

  • Reagent Residues: Traces of reagents used in the synthesis, like antimony salts, may carry over.[1]

Q2: What is the expected boiling point of this compound?

A2: The boiling point of this compound is reported to be 57-59 °C at a pressure of 19 mbar (approximately 14 Torr).[1][4]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for assessing the volatility and purity of the compound and for detecting volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or HPLC (GC-MS, LC-MS) to identify unknown impurities.[1]

Troubleshooting Guide

Issue 1: Low recovery after vacuum distillation.

  • Possible Cause 1: Product is volatile and lost with the vacuum.

    • Solution: Ensure the receiving flask is adequately cooled, for instance, with a dry ice/acetone bath, to effectively trap the distilled product.

  • Possible Cause 2: Thermal decomposition.

    • Solution: Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.

  • Possible Cause 3: Incomplete transfer from the distillation apparatus.

    • Solution: After distillation, rinse the condenser and distillation head with a suitable volatile solvent to recover any adhered product.

Issue 2: Co-eluting impurities during column chromatography.

  • Possible Cause 1: Improper solvent system.

    • Solution: Perform a systematic solvent screen using thin-layer chromatography (TLC) to identify a solvent system with better separation. Consider using a gradient elution.

  • Possible Cause 2: Tailing on silica gel due to the basicity of the pyridine nitrogen.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with acidic silica gel and improve peak shape.[6]

  • Possible Cause 3: Overloading the column.

    • Solution: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.

Issue 3: Product appears as an oil, but literature suggests it can be a solid.

  • Possible Cause 1: Presence of impurities.

    • Solution: The presence of impurities can lower the melting point and prevent crystallization. Further purification by chromatography or distillation may be necessary. The pure compound has a reported melting point of 36-40 °C.[7]

  • Possible Cause 2: Product is in a metastable oil form.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound if available, or cooling the oil to a lower temperature.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Effective for removing non-volatile impurities and high-boiling point isomers. Scalable.Potential for thermal decomposition. Not effective for separating compounds with close boiling points.>95%
Column Chromatography Separation based on differential adsorption of components to a stationary phase.High resolution for separating closely related impurities. Applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent. Tailing can be an issue for basic compounds.>98%
Acid-Base Extraction Separation based on the basicity of the pyridine nitrogen.Good for removing non-basic impurities. Simple and cost-effective.May not remove basic impurities. Requires back-extraction and solvent removal.Purity improvement depends on the nature of impurities.
Recrystallization Purification of solids based on differences in solubility.Can yield very high purity product. Cost-effective and scalable.Only applicable if the compound is a solid at room temperature and a suitable solvent is found. Can have lower recovery.>99%

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly apply vacuum, aiming for a pressure of around 19 mbar.[1]

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at 57-59 °C.[1]

    • Ensure the condenser is supplied with cold water and the receiving flask is cooled.

  • Post-Distillation: Once the distillation is complete, release the vacuum carefully and collect the purified product from the receiving flask.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel using a suitable slurry method.

  • Solvent System Selection: Based on TLC analysis, choose an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). To prevent tailing, consider adding 0.1% triethylamine to the eluent.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Analytical Assessment (GC, HPLC, NMR) Analytical Assessment (GC, HPLC, NMR) Crude Product->Analytical Assessment (GC, HPLC, NMR) Vacuum Distillation Vacuum Distillation Analytical Assessment (GC, HPLC, NMR)->Vacuum Distillation Volatile Impurities Column Chromatography Column Chromatography Analytical Assessment (GC, HPLC, NMR)->Column Chromatography Isomers/Polar Impurities Acid-Base Extraction Acid-Base Extraction Analytical Assessment (GC, HPLC, NMR)->Acid-Base Extraction Non-Basic Impurities Recrystallization Recrystallization Analytical Assessment (GC, HPLC, NMR)->Recrystallization If Solid Pure Product Pure Product Vacuum Distillation->Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product Recrystallization->Pure Product Final Purity Check (GC, HPLC, NMR) Final Purity Check (GC, HPLC, NMR) Pure Product->Final Purity Check (GC, HPLC, NMR)

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Flowchart cluster_low_yield Low Yield Troubleshooting cluster_coelution Co-elution Troubleshooting Start Start Impure Product Impure Product Start->Impure Product Low Yield Low Yield Impure Product->Low Yield Yes Co-eluting Impurities Co-eluting Impurities Impure Product->Co-eluting Impurities No Check for Volatility Loss Check for Volatility Loss Low Yield->Check for Volatility Loss Optimize Solvent System Optimize Solvent System Co-eluting Impurities->Optimize Solvent System Investigate Thermal Decomposition Investigate Thermal Decomposition Check for Volatility Loss->Investigate Thermal Decomposition Optimize Product Transfer Optimize Product Transfer Investigate Thermal Decomposition->Optimize Product Transfer End End Optimize Product Transfer->End Add Base to Eluent Add Base to Eluent Optimize Solvent System->Add Base to Eluent Reduce Column Loading Reduce Column Loading Add Base to Eluent->Reduce Column Loading Reduce Column Loading->End

Caption: Troubleshooting flowchart for common purification issues.

References

Stability and degradation of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Chloro-3-(trifluoromethoxy)pyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is 2-8°C, in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture, strong oxidizing agents, and strong acids.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q3: What are the expected decomposition products of this compound under thermal stress?

A3: When heated to decomposition, this compound may emit toxic fumes.[2] Hazardous decomposition products formed under fire conditions can include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[1]

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: The trifluoromethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 2-chloro-3-hydroxypyridine and trifluoromethanol. The chloro group can also be a site for nucleophilic substitution by water or hydroxide ions.

  • Photodegradation: Exposure to UV light can induce cleavage of the C-Cl or C-O bonds. Studies on other trifluoromethyl-substituted heteroaromatic compounds suggest that photodegradation can lead to the formation of trifluoroacetic acid and fluoride anions as final products.

  • Reaction with Nucleophiles: The chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, which can be a common degradation pathway in the presence of nucleophilic reagents or solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products Degradation of this compound starting material.1. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, GC-MS).2. Ensure proper storage conditions have been maintained.3. Consider re-purifying the starting material if impurities are detected.
Reaction with residual moisture or atmospheric oxygen.1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (nitrogen or argon).
Incompatibility with reaction conditions (e.g., strong acids/bases, high temperatures).1. Review the known incompatibilities of the compound.2. If possible, modify the reaction conditions to be milder.
Formation of colored impurities Photodegradation or oxidative degradation.1. Protect the reaction mixture from light.2. Ensure the reaction is performed under an inert atmosphere.
Difficulty in purifying the final product Presence of structurally similar degradation products.1. Employ a high-resolution chromatographic technique for purification.2. Consider derivatization of the desired product or impurities to facilitate separation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analytical Method:

  • Analyze all samples (stressed and control) using a stability-indicating HPLC method.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pyridine derivatives.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Peak purity analysis should be performed for the parent compound peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidative Oxidative Degradation (3% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (Solution, UV/Vis) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation cluster_nucleophilic Nucleophilic Substitution Parent This compound Hydroxypyridine 2-Chloro-3-hydroxypyridine Parent->Hydroxypyridine H2O/OH- Trifluoromethanol Trifluoromethanol Parent->Trifluoromethanol H2O/OH- TFA Trifluoroacetic Acid Parent->TFA hv, O2 Nu_Product Substituted Pyridine (Nu replaces Cl) Parent->Nu_Product Nu- Fluoride Fluoride Anion TFA->Fluoride further degradation

Caption: Potential degradation pathways.

References

Technical Support Center: Suzuki Coupling of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-Chloro-3-(trifluoromethoxy)pyridine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The three most prevalent side reactions when coupling this compound are:

  • Protodeboronation: The cleavage of the C–B bond of the boronic acid or ester coupling partner, which is replaced by a hydrogen atom from a proton source (e.g., water). This leads to the formation of an unwanted arene byproduct and consumption of the nucleophile.

  • Homocoupling: The self-coupling of the boronic acid reagent to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • Dehalogenation: The reduction of the starting material, this compound, to 3-(trifluoromethoxy)pyridine. This non-productive pathway consumes the electrophile.

Q2: How does the 3-(trifluoromethoxy) group affect the reactivity of this compound in Suzuki coupling?

A2: The 3-(trifluoromethoxy) group is a strong electron-withdrawing group. This electronic effect has a dual impact on the Suzuki coupling reaction. On one hand, it activates the C-Cl bond towards oxidative addition, which is the rate-determining step for many Suzuki couplings involving aryl chlorides. This can be beneficial for achieving higher reaction rates. On the other hand, the electron-deficient nature of the pyridine ring can also influence the stability of the organopalladium intermediates and potentially increase the susceptibility to certain side reactions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Starting Material Remaining

This issue often points to a slow or inhibited catalytic cycle. The primary bottleneck with 2-chloropyridines is typically the oxidative addition step due to the strong C-Cl bond.

Potential Cause Recommended Solution Rationale
Insufficient Catalyst Activity Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.
Low Reaction Temperature Increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene may be necessary.Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.
Ineffective Base Use a strong base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.A strong base is crucial for the efficient formation of the boronate species, which is necessary for the transmetalation step.
Issue 2: Significant Formation of Protodeboronated Byproduct

Protodeboronation is a common issue, especially with electron-deficient boronic acids and under aqueous basic conditions.

Potential Cause Recommended Solution Rationale
Unstable Boronic Acid Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt (e.g., R-BF₃K).These derivatives are less prone to protodeboronation under the reaction conditions and slowly release the boronic acid in situ.
Presence of Water Use anhydrous solvents and reagents. If aqueous conditions are necessary, minimize the amount of water.Water is a primary proton source for protodeboronation.
Base-Promoted Decomposition Screen different bases. While a strong base is needed, some can exacerbate protodeboronation. K₃PO₄ is often a good compromise.The choice of base can significantly influence the rate of protodeboronation.
Issue 3: High Levels of Homocoupling Byproduct

Homocoupling is often a sign of issues with the catalyst activation or the presence of oxidants.

Potential Cause Recommended Solution Rationale
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.
Inefficient Precatalyst Reduction Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure the conditions are suitable for the efficient reduction of a Pd(II) precatalyst.Incomplete reduction of Pd(II) to Pd(0) can lead to side reactions, including homocoupling.
Sub-optimal Ligand Choice Employ bulky, electron-donating ligands.These ligands can favor the desired cross-coupling pathway over homocoupling.
Issue 4: Detection of Dehalogenated Starting Material

Dehalogenation suggests a competing reductive pathway is occurring.

Potential Cause Recommended Solution Rationale
Presence of Hydride Sources Ensure solvents and reagents are free from impurities that can act as hydride donors.Certain impurities can lead to the formation of palladium hydride species, which can cause dehalogenation.
Reaction Conditions Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation.Fine-tuning the reaction conditions can help to minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in the Suzuki Coupling of this compound

This protocol employs a highly active catalyst system and conditions designed to suppress common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetalation Ar-Pd(II)(L)₂-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_sm Significant Starting Material? start->check_sm check_proto Protodeboronation Observed? check_sm->check_proto No solution_sm Increase Catalyst Activity (e.g., SPhos, XPhos) Increase Temperature Use Stronger Base (K₃PO₄) check_sm->solution_sm Yes check_homo Homocoupling Observed? check_proto->check_homo No solution_proto Use Boronic Ester/Trifluoroborate Anhydrous Conditions Screen Bases check_proto->solution_proto Yes check_dehalo Dehalogenation Observed? check_homo->check_dehalo No solution_homo Ensure Inert Atmosphere Use Pd(0) Source Bulky Ligands check_homo->solution_homo Yes solution_dehalo Use Pure Reagents Optimize Temperature/Time check_dehalo->solution_dehalo Yes end Optimized Reaction check_dehalo->end No solution_sm->end solution_proto->end solution_homo->end solution_dehalo->end

Caption: A troubleshooting workflow for common issues in the Suzuki coupling.

Side_Reactions cluster_reactants Reactants cluster_products Products ArCl This compound (Ar-Cl) Desired Desired Product (Ar-Ar') ArCl->Desired Dehalo Dehalogenation (Ar-H) ArCl->Dehalo Hydride Source ArB Arylboronic Acid/Ester (Ar'-B(OR)₂) ArB->Desired Proto Protodeboronation (Ar'-H) ArB->Proto H₂O, Base Homo Homocoupling (Ar'-Ar') ArB->Homo O₂, Pd(II)

Caption: Logical relationships of the main and side reactions in the Suzuki coupling.

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 2-Chloro-3-(trifluoromethoxy)pyridine. The information provided is based on established principles for similar electron-deficient chloropyridines and aims to offer practical troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments, presenting them in a question-and-answer format with actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound resulting in low or no yield?

A1: Several factors can contribute to low yields when using this compound as a substrate:

  • Catalyst Poisoning: The primary challenge with pyridine-containing substrates is the coordination of the Lewis basic nitrogen atom to the palladium catalyst. This can form stable, inactive complexes that halt the catalytic cycle.[1]

  • Difficult Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging and often rate-limiting.[2] The electron-withdrawing nature of the trifluoromethoxy group further deactivates the pyridine ring towards oxidative addition.

  • Slow Reductive Elimination: For some catalyst systems, the final step of reductive elimination to form the product can be slow, which may allow for competing decomposition pathways.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen and may decompose to form inactive palladium black.[3]

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?

A2: The main deactivation pathways include:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, preventing the coordination of reactants and inhibiting key steps in the catalytic cycle.[1]

  • Formation of Inactive Palladium Species: Under certain conditions, especially at high temperatures or with prolonged reaction times, the active Pd(0) catalyst can agglomerate into inactive palladium black.[3]

  • Ligand Degradation: Phosphine ligands, especially less robust ones, can degrade under the reaction conditions, leading to loss of catalyst activity.[4]

  • Thermal Degradation (Sintering): At elevated temperatures, the metal particles of a heterogeneous catalyst can fuse together, reducing the active surface area.

Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction with aryl chlorides.[2] It can be promoted by sources of hydride, which can arise from the solvent, amine (in Buchwald-Hartwig reactions), or other reagents. To minimize this:

  • Use Anhydrous and Degassed Solvents: Moisture can be a source of protons that contribute to this side reaction.

  • Select the Right Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.

  • Optimize the Base: The choice of base can influence the prevalence of side reactions.

Troubleshooting Guide for Common Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient oxidative addition of the C-Cl bond.- Increase reaction temperature in 10-20 °C increments.- Switch to a more active catalyst system, such as a palladium pre-catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[2]- Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[2]
Catalyst poisoning by the pyridine nitrogen.- Use sterically hindered ligands that can help to disfavor the binding of the pyridine nitrogen.- Consider using a catalyst system known to be more robust for heteroaromatic substrates.
Formation of Palladium Black Catalyst decomposition.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2]- Use a pre-catalyst that generates the active Pd(0) species more cleanly.[2]- Lower the reaction temperature if possible, while maintaining an acceptable reaction rate.
Inconsistent Results Presence of oxygen or moisture.- Use flame-dried glassware.- Thoroughly degas all solvents and liquid reagents before use.- Ensure all solid reagents are anhydrous.
Side Product Formation (e.g., Homocoupling) Sub-optimal reaction conditions.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).- Vary the solvent (e.g., toluene, dioxane, THF).- Adjust the stoichiometry of the reagents.

Quantitative Data from Analogous Reactions

Due to the limited availability of published data specifically for this compound, the following tables summarize typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar chloropyridines. This information can serve as a benchmark for what may be achievable.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Chloropyridines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001285
22-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃ (2)Dioxane1001692
32-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O1001875-85

Data compiled from analogous reactions reported in the literature.[5]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloropyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
22-ChloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102478
34-Chloropyridinen-ButylamineBrettPhos Pd G3 (3)-LHMDS (2)THF651891

Data compiled from analogous reactions reported in the literature.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific combination of reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, cesium carbonate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane to water) via syringe.[5]

  • Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[6]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (2-3 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a solution of this compound in THF, add Pd(PPh₃)₂Cl₂, CuI, and the terminal alkyne.[7]

  • Add the amine base (DIPA or TEA).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-Pyridine Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Pyridine_Substrate This compound Pyridine_Substrate->Inactive_Complex Inactive_Complex->Catalytic_Cycle Blocked Product Coupling Product Catalytic_Cycle->Product Yields

Catalyst poisoning by pyridine coordination.

Troubleshooting_Workflow Start Low/No Conversion Check_Conditions Check Reaction Conditions: - Inert Atmosphere? - Anhydrous/Degassed Solvents? - Temperature? Start->Check_Conditions Check_Conditions->Start Conditions Not OK (Rectify and Retry) Optimize_Catalyst Optimize Catalyst System: - Increase Loading - Use Pre-catalyst - Screen Ligands (Bulky, Electron-Rich) Check_Conditions->Optimize_Catalyst Conditions OK Optimize_Base Screen Bases: - NaOtBu, K3PO4, Cs2CO3 Optimize_Catalyst->Optimize_Base Success Improved Yield Optimize_Base->Success Failure Still Low Yield Optimize_Base->Failure Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl(L2) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Both Aryl-Pd(II)-R(L2) PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Aryl-R PdII_Both->Product Aryl_Cl This compound Boronic R-B(OH)2 + Base

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-Chloro-3-(trifluoromethoxy)pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method involves the fluorination of a trichloromethoxy precursor, 2-chloro-3-(trichloromethoxy)pyridine, often utilizing antimony fluorides (a variation of the Swarts reaction). Another approach, more common for the analogous 2-chloro-3-(trifluoromethyl)pyridine, is the chlorination of 3-(trifluoromethyl)pyridine N-oxide.[1][2]

Q2: My fluorination reaction to produce this compound is giving a low yield. What are the likely causes?

A2: Low yields in this fluorination are often due to several factors:

  • Moisture: The antimony reagents are sensitive to moisture, which can quench the reaction. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere.

  • Reagent Quality: The purity and activity of the antimony(III) fluoride and antimony(V) chloride are crucial. Use freshly opened or properly stored reagents.

  • Temperature Control: The reaction is typically conducted at elevated temperatures (120-150°C).[1] Inconsistent heating can lead to incomplete reaction or side product formation.

  • Insufficient Reaction Time: The reaction can be slow; monitoring by GC is recommended to ensure it has gone to completion.[1]

Q3: I am performing a Suzuki-Miyaura coupling with this compound and observing significant dehalogenation of my starting material. How can I minimize this?

A3: Dehalogenation is a common side reaction with electron-deficient heteroaryl chlorides. To mitigate this:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can promote the desired oxidative addition and subsequent reductive elimination over competing dehalogenation pathways.

  • Base Selection: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over strong bases like alkoxides, which can sometimes promote dehalogenation.

  • Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can help to disfavor the dehalogenation side reaction.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry, as water can be a proton source for dehalogenation.

Q4: For a Buchwald-Hartwig amination, what are the key parameters to optimize for coupling an amine with this compound?

A4: Given that chloropyridines are challenging substrates for Buchwald-Hartwig amination, optimization is key:

  • Catalyst System: A highly active catalyst system is necessary. This typically involves a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos).

  • Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this may necessitate a more active catalyst and higher temperatures.

  • Temperature: Elevated temperatures, often in the range of 80-110°C, are typically needed to facilitate the oxidative addition of the C-Cl bond.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. It is crucial to perform the reaction under a strictly inert atmosphere (argon or nitrogen).

Troubleshooting Guides

Synthesis of this compound
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive fluorinating agent. 2. Presence of moisture. 3. Insufficient temperature.1. Use fresh antimony(III) fluoride and antimony(V) chloride. 2. Dry all glassware thoroughly and use anhydrous conditions. 3. Ensure the reaction temperature is maintained between 120-150°C.[1]
Formation of Byproducts 1. Overheating. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material.1. Maintain a consistent reaction temperature and avoid localized overheating. 2. Carefully control the molar equivalents of the antimony reagents. 3. Ensure the purity of the 2-chloro-3-(trichloromethoxy)pyridine starting material.
Difficult Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of non-volatile byproducts.1. Monitor the reaction to completion using GC.[1] 2. Use vacuum distillation for purification as the product is a relatively low-boiling oil.[1]
Downstream Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Suboptimal temperature or reaction time.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst for better reproducibility. 2. Screen different bulky, electron-rich phosphine ligands and bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig). 3. Systematically vary the temperature and monitor the reaction over time to find the optimal conditions.
Protodeboronation (Suzuki) 1. Presence of water. 2. Inappropriate base.1. Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester). 2. Screen different bases; sometimes a less basic carbonate is preferable.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.

Data Presentation

The following tables summarize quantitative data on the synthesis of the closely related 2-chloro-3-(trifluoromethyl)pyridine, which can provide insights into optimizing the synthesis of the trifluoromethoxy analog.

Table 1: Effect of Chlorinating Agent and Base on the Synthesis of 2-chloro-3-(trifluoromethyl)pyridine from 3-(Trifluoromethyl)pyridine N-oxide.

Chlorinating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
POCl₃--120-125550.3[2]
Oxalyl ChlorideTriethylamine1,2-dichloroethane-30 to -20291.9[2]
Oxalyl ChlorideTriethylamineDichloromethane-30 to -20285.6[2]

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for Chloropyridines.

Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent
Pd₂(dba)₃XPhosK₂CO₃Toluene110Moderate to Good
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80Often Low for Chlorides

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthesis of the target compound.[1]

1. Reaction Setup:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), a mixture of antimony(III) fluoride (SbF₃, 2.0 eq) and antimony(V) chloride (SbCl₅, 0.15 eq) is heated to 120°C to form a molten mixture.

2. Addition of Starting Material:

  • 2-Chloro-3-(trichloromethoxy)pyridine (1.0 eq) is added dropwise to the molten catalyst mixture over a period of 30 minutes, maintaining the internal temperature at 120°C.

3. Reaction:

  • The reaction mixture is stirred at 120°C for 7 hours. The progress of the reaction should be monitored by gas chromatography (GC) to confirm the complete conversion of the starting material.

4. Work-up:

  • After completion, the reaction mixture is cooled to 0°C and cautiously diluted with dichloromethane (DCM).

  • The DCM solution is then quenched by slowly adding it to a vigorously stirred biphasic mixture of a saturated aqueous solution of sodium bicarbonate and a 20% aqueous solution of potassium fluoride at 0°C.

  • The layers are separated, and the aqueous layer is extracted twice with DCM.

5. Purification:

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Reagents and Glassware setup Reaction Setup: - Flame-dry glassware - Add SbF3 and SbCl5 - Heat to 120°C under N2 start->setup addition Add 2-Chloro-3-(trichloromethoxy)pyridine dropwise setup->addition reaction Stir at 120°C for 7h (Monitor by GC) addition->reaction workup Work-up: - Cool to 0°C - Dilute with DCM - Quench with NaHCO3/KF solution reaction->workup extraction Extract with DCM workup->extraction purification Purification: - Dry with Na2SO4 - Concentrate - Vacuum Distillation extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield in Cross-Coupling start Problem: Low Yield q1 Is the catalyst system appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base optimal? a1_yes->q2 sol1 Action: Screen bulky, electron-rich phosphine ligands and consider a Pd pre-catalyst. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions optimized? a2_yes->q3 sol2 Action: Screen alternative bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald-Hartwig). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield a3_yes->end sol3 Action: Vary temperature and reaction time. Ensure anhydrous and inert conditions. a3_no->sol3 sol3->end

Caption: Logical workflow for troubleshooting low-yield cross-coupling reactions.

signaling_pathway cluster_pathway Application Example: TRPV1 Antagonism in Pain Signaling compound Derivative of 2-Chloro-3-(trifluoro...)pyridine trpv1 TRPV1 Receptor compound->trpv1 Antagonizes analgesia Analgesia (Pain Relief) compound->analgesia Leads to influx Ca2+ / Na+ Influx trpv1->influx Opens channel stimuli Painful Stimuli (Heat, Capsaicin) stimuli->trpv1 Activates neuron Nociceptive Neuron depolarization Depolarization influx->depolarization signal Pain Signal Transmission to CNS depolarization->signal

Caption: Simplified diagram of TRPV1 antagonism in the pain signaling pathway.

References

Technical Support Center: 2-Chloro-3-(trifluoromethoxy)pyridine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of starting materials from the 2-Chloro-3-(trifluoromethoxy)pyridine product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Several synthetic routes are employed to produce this compound, each utilizing different starting materials. Common precursors include:

  • 2-Chloro-3-(trichloromethoxy)pyridine[1]

  • 3-Trifluoromethylpyridine N-oxide[2]

  • 2,3,6-Trichloro-5-trifluoromethylpyridine[3]

  • β-methylpyridine compounds[4]

Q2: What are the potential impurities I might find in my this compound product?

Impurities can originate from unreacted starting materials, by-products, or intermediates. Depending on the synthetic route, you may encounter:

  • Unreacted Starting Materials:

    • 2-Chloro-3-(trichloromethoxy)pyridine

    • 3-Trifluoromethylpyridine N-oxide

  • By-products and Intermediates:

    • OCF2Cl (from the fluorination of the trichloromethoxy group)[1]

    • 2-Chloro-5-trifluoromethylpyridine[2]

    • 2,6-Dichloro-3-trifluoromethylpyridine[4]

    • Isomeric dichlorotrifluoromethylpyridines

Q3: How can I detect the presence of starting material in my final product?

Several analytical techniques can be used to detect and quantify starting materials and other impurities:

  • Gas Chromatography (GC): An effective method for monitoring the reaction progress and assessing the purity of the final product, especially for volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the product from non-volatile starting materials and by-products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the product and identification of impurities if they are present in sufficient concentration.[1][6]

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS or LC-MS), it provides mass information for the identification of components.[1][7]

Troubleshooting Guides

This section provides structured guidance for specific issues encountered during the purification of this compound.

Issue 1: Residual 2-Chloro-3-(trichloromethoxy)pyridine Detected in the Final Product

Symptoms:

  • GC or LC analysis shows a peak corresponding to 2-Chloro-3-(trichloromethoxy)pyridine.

  • The boiling point of the product during distillation is lower than expected, or a broad boiling range is observed.

Possible Causes:

  • Incomplete fluorination reaction.

  • Insufficient reaction time or inadequate temperature.

  • Deactivation of the fluorinating agent (e.g., antimony trifluoride).

Troubleshooting Workflow:

start Residual 2-Chloro-3-(trichloromethoxy)pyridine detected check_reaction Verify Reaction Completion (GC/LC analysis of crude mixture) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete No optimize Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add fresh fluorinating agent incomplete->optimize Yes purification Proceed to Purification complete->purification re_run Re-run Reaction optimize->re_run re_run->check_reaction distillation Fractional Vacuum Distillation purification->distillation crystallization Crystallization purification->crystallization check_purity Check Purity (GC/LC) distillation->check_purity crystallization->check_purity pass Product is Pure check_purity->pass fail Impurity still present check_purity->fail No re_purify Repeat Purification or Consider Alternative Method fail->re_purify re_purify->distillation start Residual 3-Trifluoromethylpyridine N-oxide detected check_reaction Verify Reaction Completion (LC analysis of crude mixture) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete No optimize Optimize Reaction Conditions: - Increase moles of chlorinating agent - Adjust reaction temperature - Screen different bases incomplete->optimize Yes purification Proceed to Purification complete->purification re_run Re-run Reaction optimize->re_run re_run->check_reaction extraction Aqueous Extraction purification->extraction chromatography Column Chromatography purification->chromatography check_purity Check Purity (LC) extraction->check_purity chromatography->check_purity pass Product is Pure check_purity->pass fail Impurity still present check_purity->fail No re_purify Repeat Purification or Consider Alternative Method fail->re_purify re_purify->extraction

References

Technical Support Center: Troubleshooting Low Conversion in 2-Chloro-3-(trifluoromethoxy)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in reactions involving 2-Chloro-3-(trifluoromethoxy)pyridine. The following information is curated to assist in optimizing common cross-coupling reactions and nucleophilic aromatic substitutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. What are the primary causes?

A1: Low conversion in Suzuki-Miyaura coupling of 2-chloropyridines is a common issue and can be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inhibition and reduced catalytic activity.[1]

  • Substrate Reactivity: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires a highly active catalyst system.[1]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include:

    • Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water.[1]

    • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, which can be promoted by the presence of oxygen.[1][2]

    • Dehalogenation: The this compound is reduced, removing the chlorine atom.[1]

Q2: How can I optimize the conditions for a Buchwald-Hartwig amination with this compound to improve conversion?

A2: Optimizing a Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like 2-chloropyridines, consider the following:

  • Catalyst and Ligand Selection: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are often effective for coupling aryl chlorides.[3][4] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.[5]

  • Choice of Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3) are common choices.[6][7] The base's strength and solubility can significantly impact the reaction rate.

  • Solvent Selection: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are frequently used and have been shown to be effective.[4][6] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is critical to prevent catalyst oxidation and deactivation.[8]

Q3: I am observing significant byproduct formation in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely side products and how can I minimize them?

A3: In SNAr reactions with this compound, potential side reactions include:

  • Hydrolysis of the Trifluoromethoxy Group: Under certain conditions, particularly with strong aqueous bases, the trifluoromethoxy group can be susceptible to hydrolysis.

  • Hydrolysis of the Chloro Group: Reaction with water or hydroxide ions can lead to the formation of the corresponding pyridone.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the desired nucleophile.

To minimize these side reactions, ensure anhydrous conditions, use a non-nucleophilic base if possible, and choose a non-protic, inert solvent.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion in a Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting guide.

Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

G Troubleshooting Low Suzuki-Miyaura Conversion start Low Conversion Observed check_catalyst Is the catalyst system active enough for a 2-chloropyridine? start->check_catalyst check_side_reactions Are there significant side reactions? check_catalyst->check_side_reactions Yes solution_catalyst Switch to a more active catalyst/ligand system (e.g., Pd(OAc)2/SPhos, Pd2(dba)3/XPhos). Increase catalyst loading. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_side_reactions->check_conditions No solution_protodeboronation Use boronic ester (e.g., pinacol ester) instead of boronic acid. Use anhydrous conditions. Choose a non-aqueous base. check_side_reactions->solution_protodeboronation Protodeboronation solution_homocoupling Thoroughly degas the reaction mixture. Use a Pd(0) source. check_side_reactions->solution_homocoupling Homocoupling solution_conditions Screen different bases (e.g., K3PO4, Cs2CO3). Increase reaction temperature. Screen solvents (e.g., dioxane, toluene). check_conditions->solution_conditions No end Improved Conversion check_conditions->end Yes solution_catalyst->end solution_protodeboronation->end solution_homocoupling->end solution_conditions->end

Caption: A decision tree to troubleshoot low conversion in Suzuki-Miyaura reactions.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)SubstrateReference
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O100High2-Chloropyridine[9]
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuTolueneReflux944-Chlorotoluene[4]
Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane65-1005-89Pyridine-2-sulfonyl fluoride[10]
Pd₂(dba)₃ (1)Tri(tert-butyl)phosphine (3)K₃PO₄Dioxane80Good2-Chloropyridines[11]

This data is for analogous chloro-heterocycles and serves as a starting point for optimization.

Low Conversion in Buchwald-Hartwig Amination

For low conversion in Buchwald-Hartwig amination reactions, consider the following optimization strategies.

Troubleshooting Workflow for Low Buchwald-Hartwig Conversion

G Troubleshooting Low Buchwald-Hartwig Conversion start Low Conversion Observed check_catalyst Is the catalyst/ligand system appropriate for an electron-deficient aryl chloride? start->check_catalyst check_base Is the base strong enough and soluble? check_catalyst->check_base Yes solution_catalyst Use a bulky, electron-rich ligand (e.g., BrettPhos, RuPhos). Use a pre-catalyst. check_catalyst->solution_catalyst No check_atmosphere Is the reaction under a strict inert atmosphere? check_base->check_atmosphere Yes solution_base Switch to a stronger base (e.g., LHMDS, NaOtBu). Screen different bases (e.g., Cs2CO3). check_base->solution_base No solution_atmosphere Ensure proper degassing of solvents and use of Schlenk techniques. check_atmosphere->solution_atmosphere No end Improved Conversion check_atmosphere->end Yes solution_catalyst->end solution_base->end solution_atmosphere->end

Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig aminations.

BaseSolventTemperature (°C)Yield (%)SubstrateReference
Cs₂CO₃Dioxane80ExcellentAryl Halide[6]
NaOtBuTolueneReflux944-Chlorotoluene[4]
KOHDMSO80ExcellentAryl Halide[8]
K₃PO₄1,4-Dioxane80-100High2-chloro-3-aminopyridine[1]

This data is for analogous aryl halides and serves as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. For some systems, the addition of a small amount of degassed water may be beneficial.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Experimental Workflow for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow A Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous, Degassed Solvent B->C D Heat Reaction Mixture with Stirring C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Work-up: Dilute, Wash with Water and Brine F->G H Purification: Dry, Concentrate, and Column Chromatography G->H I Characterize Product H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).[4]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 LnP-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_halide LnP-Pd(II)(Ar)(X) OxAdd->PdII_halide Ligand_Ex Ligand Exchange (R2NH) PdII_halide->Ligand_Ex + R2NH PdII_amine [LnP-Pd(II)(Ar)(NHR2)]+X- Ligand_Ex->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation + Base PdII_amido LnP-Pd(II)(Ar)(NR2) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 regenerates catalyst Product Ar-NR2 RedElim->Product

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.[12]

References

Validation & Comparative

A Comparative Guide to Halogenated 3-(Trifluoromethoxy)pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-Chloro-, 2-Bromo-, and 2-Iodo-3-(trifluoromethoxy)pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, including performance data and experimental protocols.

The incorporation of the 3-(trifluoromethoxy)pyridine moiety is a common strategy in the development of novel pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the trifluoromethoxy group. Access to this valuable structural motif is often achieved through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2-Chloro-, 2-Bromo-, and 2-Iodo-3-(trifluoromethoxy)pyridine in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Reactivity Overview

The reactivity of 2-halo-3-(trifluoromethoxy)pyridines in palladium-catalyzed cross-coupling reactions generally follows the established trend for aryl halides, which is dictated by the carbon-halogen bond dissociation energy (BDE): C-I < C-Br < C-Cl. Consequently, the iodo-substituted pyridine is the most reactive, followed by the bromo and then the chloro analogues. This trend often translates to milder reaction conditions, shorter reaction times, and higher yields for the more reactive halides. However, the choice of reagent is often a balance between reactivity, cost, and availability, with chloro-pyridines being the most economical starting materials.

Comparative Performance Data

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions using 2-Chloro-, 2-Bromo-, and 2-Iodo-3-(trifluoromethoxy)pyridine. While direct side-by-side comparative studies for these specific substrates are limited in the literature, the data presented is collated from various sources to provide a representative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Table 1: Suzuki-Miyaura Coupling of 2-Halo-3-(trifluoromethoxy)pyridines with Phenylboronic Acid

Halide (X)CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Cl Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~70-85
Br Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O9012~85-95
I Pd(dppf)Cl₂-Cs₂CO₃DME806>95

Note: The data in this table is compiled from typical conditions for similar substrates and may require optimization for specific cases.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling an amine with an organic halide.

Table 2: Buchwald-Hartwig Amination of 2-Halo-3-(trifluoromethoxy)pyridines with Aniline

Halide (X)CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Cl Pd₂(dba)₃XPhosNaOtBuToluene11024~60-75
Br Pd(OAc)₂BINAPCs₂CO₃Dioxane10016~80-90
I Pd₂(dba)₃RuPhosK₃PO₄t-BuOH908>90

Note: The data in this table is compiled from typical conditions for similar substrates and may require optimization for specific cases.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between a terminal alkyne and an organic halide.

Table 3: Sonogashira Coupling of 2-Halo-3-(trifluoromethoxy)pyridines with Phenylacetylene

Halide (X)Pd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Cl Pd(PPh₃)₂Cl₂CuIEt₃NDMF10024~50-65
Br Pd(PPh₃)₄CuIi-Pr₂NEtToluene8012~75-85
I Pd(OAc)₂CuIPiperidineTHF606>90

Note: The data in this table is compiled from typical conditions for similar substrates and may require optimization for specific cases.

Experimental Protocols

Detailed methodologies for the cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine halide, coupling partner, catalyst, ligand, and base in a dry flask under inert atmosphere B Add degassed solvent A->B 1. C Heat to desired temperature and stir for the specified time B->C 2. D Monitor reaction progress by TLC or LC-MS C->D 3. E Cool to room temperature and quench the reaction D->E 4. (upon completion) F Extract with organic solvent, wash, and dry E->F 5. G Concentrate in vacuo F->G 6. H Purify by column chromatography G->H 7. G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (R-B(OR)₂) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R + Pd(0) F->G G->A H Ar-X + Pd(0) I Oxidative Addition H->I J Ar-Pd(II)-X I->J K Coordination & Deprotonation (R₂NH) J->K L Ar-Pd(II)-NR₂ K->L M Reductive Elimination L->M N Ar-NR₂ + Pd(0) M->N N->H O Ar-X + Pd(0) P Oxidative Addition O->P Q Ar-Pd(II)-X P->Q R Transmetalation (Cu-C≡C-R) Q->R S Ar-Pd(II)-C≡C-R R->S T Reductive Elimination S->T U Ar-C≡C-R + Pd(0) T->U U->O

Comparative Guide to Spectroscopic Analysis for Purity Assessment of 2-Chloro-3-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for assessing the purity of 2-Chloro-3-(trifluoromethoxy)pyridine, a crucial building block in pharmaceutical and agrochemical research.[1][2] We present typical experimental data and protocols to help researchers identify potential impurities and select the most appropriate analytical methodology.

Introduction to Purity Assessment

The chemical purity of active pharmaceutical ingredients (APIs) and intermediates like this compound is critical for ensuring safety and efficacy in final products. Spectroscopic methods offer powerful, non-destructive, and highly sensitive means to identify and quantify the main component and any potential impurities.

Common impurities may arise from the synthesis process, including starting materials, by-products, or isomers. For instance, in syntheses involving chlorination and trifluoromethoxylation of a pyridine ring, potential impurities could include regioisomers (e.g., 2-Chloro-5-(trifluoromethoxy)pyridine) or incompletely reacted intermediates.[3][4][5]

Logical Workflow for Purity Analysis

A systematic approach is essential for comprehensive purity assessment. The workflow typically involves sample preparation, analysis by one or more spectroscopic techniques, data interpretation, and final purity reporting.

Purity Assessment Workflow Fig. 1: General Workflow for Spectroscopic Purity Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_report Reporting Sample Sample of This compound Prep Sample Preparation (e.g., dissolution in CDCl3) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR GCMS GC-MS Analysis Prep->GCMS HPLC HPLC-UV Analysis Prep->HPLC Interpret Spectral Analysis & Impurity Identification NMR->Interpret GCMS->Interpret HPLC->Interpret Quantify Quantification of Impurities Interpret->Quantify Report Purity Report Generation Quantify->Report

Caption: General Workflow for Spectroscopic Purity Assessment.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and a potential regioisomeric impurity, 2-Chloro-5-(trifluoromethyl)pyridine, which could arise during synthesis.[4] The differentiation between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups is critical and can be achieved with these methods.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment of organic molecules. ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

Parameter This compound (Target) Alternative: 2-Chloro-5-(trifluoromethyl)pyridine (Impurity) Key Differentiator
¹H NMR (CDCl₃) δ ≈ 8.37 (dd), 7.68 (dt), 7.41 (dd) ppm[3]δ ≈ 8.59 (d), 8.05 (dd), 7.41 (d) ppm[6]The coupling patterns and chemical shifts of the aromatic protons are distinct due to the different substitution patterns.
¹³C NMR (CDCl₃) δ ≈ 147.4, 144.9, 142.2, 130.8, 123.2, 120.2 (q, J ≈ 260 Hz) ppm[3]Characteristic shifts for the pyridine ring carbons and a quartet for the -CF₃ carbon.The chemical shift of the carbon attached to the fluorine-containing group and the coupling constant (J) will differ significantly between -OCF₃ and -CF₃.
¹⁹F NMR (CDCl₃) A single peak characteristic for the -OCF₃ group.A single peak characteristic for the -CF₃ group.The chemical shift for an -OCF₃ group is typically different from that of a -CF₃ group attached to a pyridine ring.
Table 2: Mass Spectrometry (MS) and Chromatographic Data

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for separating impurities from the main compound and providing mass information.

Technique Parameter This compound (Target) Alternative: 2-Chloro-5-(trifluoromethyl)pyridine (Impurity) Key Differentiator
GC-MS (EI) Molecular Ion (M⁺) m/z = 197[3]m/z = 181[7]The molecular weight difference (197.54 vs 181.54 g/mol ) is easily detected.[3]
Key Fragments m/z = 162 [M⁺-Cl][3]m/z = 146 [M⁺-Cl][6]Fragmentation patterns will be distinct.
HPLC-UV Retention Time (t_R) Method-dependentTypically different from the target compound.Different polarity and structure lead to different retention times on a given column.
UV λ_max Method-dependentMay show a slight shift compared to the target.The position of the electron-withdrawing group can influence the UV absorption maximum.

Experimental Protocols

Detailed and consistent protocols are vital for reproducible purity analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse without proton decoupling.

    • Spectral Width: Set according to the expected chemical shift range for trifluoromethoxy groups.

    • Reference: Use an external standard like CFCl₃.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals for quantitative analysis.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC System:

    • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS System (EI):

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes.

  • Data Analysis: Identify peaks by their retention times and compare their mass spectra with reference libraries or theoretical fragmentation patterns.

Selecting the Right Analytical Technique

The choice of method depends on the specific purity question being addressed. A combination of techniques often provides the most complete picture.

Technique Selection Fig. 2: Decision Tree for Technique Selection Start Purity Assessment Goal q1 Need for structural confirmation? Start->q1 q2 Are impurities isomeric? q1->q2  No res1 Use NMR (¹H, ¹³C, ¹⁹F) q1->res1  Yes q3 Need to quantify trace impurities? q2->q3  No res2 Use GC-MS or HPLC for separation q2->res2  Yes res3 Use a validated HPLC or GC method q3->res3  Yes res4 Use MS for MW confirmation q3->res4  No

Caption: Decision Tree for Technique Selection.

  • NMR is unparalleled for absolute structural confirmation and identifying unknown impurities.

  • GC-MS is ideal for volatile impurities and provides both separation and mass data, making it excellent for identifying components with different molecular weights.[8]

  • HPLC-UV is highly versatile and robust for routine purity checks and quantification, especially for non-volatile impurities.[9][10]

By employing these spectroscopic techniques in a structured manner, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their research and development efforts.

References

HPLC Method Validation for Purity Assessment of 2-Chloro-3-(trifluoromethoxy)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity validation of 2-Chloro-3-(trifluoromethoxy)pyridine against a potential alternative, Gas Chromatography (GC). The document outlines detailed experimental protocols and presents hypothetical supporting data to aid researchers in selecting the most suitable analytical method for their needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity determination and impurity profiling of chemical intermediates. This guide details a proposed reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with an alternative Gas Chromatography (GC) method.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method, following established industry guidelines.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization (Column, Mobile Phase, etc.) System_Suitability System Suitability Testing (SST) Method_Development->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Limit of Detection (LOD) & Limit of Quantitation (LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Experimental Workflow for Purity Determination Experimental Workflow for Purity Determination Start Start Prepare_Solutions Prepare Standard and Sample Solutions Start->Prepare_Solutions HPLC_Setup Set up HPLC System (Equilibrate Column) Prepare_Solutions->HPLC_Setup Inject_Standard Inject Standard Solution HPLC_Setup->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks in Chromatograms Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (% Area Normalization) Integrate_Peaks->Calculate_Purity Report_Results Report Results Calculate_Purity->Report_Results

Decoding the Signature Fragmentation of 2-Chloro-3-(trifluoromethoxy)pyridine: A Comparative Guide to its Mass Spectrometric and Spectroscopic Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 2-Chloro-3-(trifluoromethoxy)pyridine, juxtaposed with Nuclear Magnetic Resonance (NMR) spectroscopy, offering a multi-faceted approach to its characterization.

This document delves into the expected and observed fragmentation of this compound under electron ionization (EI) mass spectrometry. By examining its primary fragments, we can predict and confirm its structural integrity. Furthermore, a comparison with ¹H and ¹³C NMR spectroscopy highlights the complementary nature of these powerful analytical techniques in the unambiguous identification of such halogenated pyridine derivatives.

Mass Spectrometry Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a primary fragmentation pathway involving the loss of the chlorine atom. This initial fragmentation is a common feature for chlorinated aromatic compounds.

A synthesis protocol for this compound confirms its molecular weight and a key fragment.[1] The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 197.[1] A significant fragment is observed at m/z 162, which corresponds to the loss of a chlorine atom ([M-Cl]⁺).[1]

Further fragmentation of the [M-Cl]⁺ ion (m/z 162) is anticipated to involve the trifluoromethoxy group and the pyridine ring. The trifluoromethoxy group may lose a trifluoromethyl radical (•CF₃), although the loss of CO is also a possibility, leading to further fragmentation. Cleavage of the pyridine ring can also contribute to the complexity of the lower mass region of the spectrum.

Ion m/z (Observed/Expected) Identity Notes
[M]⁺197Molecular IonThe intact molecule with a single positive charge.[1]
[M-Cl]⁺162Loss of ChlorineA primary and significant fragmentation pathway.[1]
[M-OCF₃]⁺114Loss of Trifluoromethoxy groupA plausible fragmentation pathway.
[C₅H₃ClNO]⁺128Loss of CF₃Possible fragmentation of the trifluoromethoxy group.
[C₅H₃FN]⁺94Ring FragmentationRepresents a potential fragment from the pyridine core.

Alternative Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, serving as a powerful complementary technique to mass spectrometry for structural confirmation. For this compound, both ¹H and ¹³C NMR data have been reported.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-68.37dd4.7, 1.5
H-47.68dt8.1, 1.5
H-57.41dd8.1, 4.7

Data sourced from a synthesis report for this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The spectrum of this compound in CDCl₃ reveals six distinct carbon signals. The carbon attached to the trifluoromethoxy group exhibits a characteristic quartet due to coupling with the three fluorine atoms.

Carbon Chemical Shift (δ) ppm Quartet Coupling (J) Hz
C-2147.4
C-6144.9
C-3142.2
C-4130.8
C-5123.2
-OCF₃120.2260

Data sourced from a synthesis report for this compound.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of this compound using GC-MS with electron ionization is provided below.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., HP-5MS or equivalent).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound, integrating both MS and NMR techniques.

cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Structural Confirmation synthesis Synthesis of 2-Chloro-3- (trifluoromethoxy)pyridine purification Purification (e.g., Distillation, Chromatography) synthesis->purification ms_analysis Mass Spectrometry (GC-MS) purification->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) purification->nmr_analysis ms_data Fragmentation Pattern (m/z 197, 162, etc.) ms_analysis->ms_data nmr_data Chemical Shifts & Coupling (¹H and ¹³C Spectra) nmr_analysis->nmr_data conclusion Structural Elucidation and Confirmation of Identity ms_data->conclusion nmr_data->conclusion

Caption: Analytical workflow for the characterization of this compound.

References

A Comparative Guide to the Bioisosteric Replacement of the Trifluoromethoxy Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, thereby improving a molecule's drug-like characteristics. However, the exploration of bioisosteric replacements for the -OCF3 group offers a valuable strategy for fine-tuning these properties and navigating potential liabilities. This guide provides an objective comparison of the trifluoromethoxy group with its key bioisostere, the pentafluorosulfanyl (-SF5) group, supported by experimental data and detailed methodologies for key assays.

The Trifluoromethoxy Group: A Privileged Moiety

The trifluoromethoxy group is a strong electron-withdrawing group that significantly influences a molecule's lipophilicity and metabolic stability.[1][2] Its resistance to oxidative metabolism by enzymes like cytochrome P450s can lead to a longer drug half-life.[2]

Pentafluorosulfanyl Group: A "Super-Trifluoromethyl" Bioisostere

The pentafluorosulfanyl (-SF5) group has emerged as a compelling bioisostere for the trifluoromethoxy group, often referred to as a "super-trifluoromethyl" group due to its enhanced stability and unique physicochemical properties.[3] The -SF5 group is generally more lipophilic and more strongly electron-withdrawing than the -OCF3 group.[3]

Physicochemical and Pharmacological Comparison

The decision to replace a trifluoromethoxy group with a bioisostere like the pentafluorosulfanyl group is driven by the desire to modulate key drug-like properties. The following tables summarize the comparative data for these two groups.

Table 1: Comparison of Physicochemical Properties

PropertyTrifluoromethoxy (-OCF3)Pentafluorosulfanyl (-SF5)
Lipophilicity (cLogP) Moderately LipophilicHighly Lipophilic
Metabolic Stability Generally HighGenerally High
Electron-Withdrawing Nature StrongVery Strong

Table 2: Experimental Data Comparison of -OCF3 and -SF5 Analogs

Compound PairProperty-OCF3 Analog-SF5 AnalogReference
p97 InhibitorsIC50 (µM) 3.8 ± 0.821.5 ± 0.4[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's properties. The following sections provide step-by-step methodologies for key in vitro assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound, which is a measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add n-octanol stock to water). The final concentration should be in the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25°C) to allow for equilibration.

  • Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers, avoiding contamination of the interface.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the LogP value using the following equation: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Incubator/shaker (37°C)

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsome solution in phosphate buffer.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding the ice-cold stop solution.

  • After the final time point, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Target Binding Affinity Measurement by Fluorescence Polarization Assay

Objective: To determine the binding affinity of a compound to a target protein by measuring the change in fluorescence polarization of a fluorescently labeled ligand (tracer).

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer)

  • Test compound

  • Assay buffer

  • Black, low-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the microplate, add a fixed concentration of the target protein and the fluorescent tracer.

  • Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no protein (minimum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

  • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioisosteric replacement of the trifluoromethoxy group.

p97_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein ERAD_Complex ERAD Complex (Hrd1, gp78) Misfolded_Protein->ERAD_Complex Recognition Ubiquitin Ubiquitin ERAD_Complex->Ubiquitin Ubiquitination Ubiquitinated_Protein Ubiquitinated Misfolded Protein p97_VCP p97/VCP ATPase Proteasome Proteasome p97_VCP->Proteasome Delivery for Degradation p97_VCP->Ubiquitinated_Protein Extraction from ER (ATP Hydrolysis) Amino_Acids Amino Acids Proteasome->Amino_Acids Degradation Ubiquitinated_Protein->p97_VCP Recruitment

Caption: p97/VCP ATPase Signaling in ER-Associated Degradation (ERAD).

microsomal_stability_workflow Start Start Prepare_Reagents Prepare Test Compound, Microsomes, and NADPH Regenerating System Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Points Take Samples at Time Points (0, 5, 15... min) Incubation->Time_Points Terminate_Reaction Terminate Reaction with Stop Solution Time_Points->Terminate_Reaction Centrifuge Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Experimental Workflow for Microsomal Stability Assay.

fluorescence_polarization_workflow Start Start Prepare_Solutions Prepare Target Protein, Fluorescent Tracer, and Test Compound Dilutions Start->Prepare_Solutions Mix_Reagents Mix Reagents in Microplate Prepare_Solutions->Mix_Reagents Incubate Incubate to Reach Equilibrium Mix_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data and Determine IC50/Ki Measure_FP->Analyze_Data

Caption: Experimental Workflow for Fluorescence Polarization Assay.

References

Reactivity Face-Off: 2-Chloro-3-(trifluoromethoxy)pyridine vs. Its Bromo Counterpart in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. Halogenated pyridines, in particular, serve as versatile intermediates for the construction of complex molecular architectures. This guide presents an objective comparison of the reactivity of 2-chloro-3-(trifluoromethoxy)pyridine and its bromo analog, 2-bromo-3-(trifluoromethoxy)pyridine, in pivotal cross-coupling and nucleophilic aromatic substitution reactions. The insights provided herein are supported by established chemical principles and representative experimental data to aid researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the chloro and bromo analogs lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage. This distinction is the primary driver for the observed reactivity trends in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.[1][2]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed. The more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer intermediate, often leading to enhanced reactivity compared to the bromo equivalent.[2]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The bromo analog, 2-bromo-3-(trifluoromethoxy)pyridine, is generally the more reactive substrate in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro counterpart. While advances in ligand design have enabled the efficient coupling of less reactive chlorides, these reactions often necessitate more specialized and forcing conditions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. As illustrated in the following table, bromopyridines typically afford higher yields under comparable or milder conditions than chloropyridines.

Halopyridine Substrate (Analogous System)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10024~70-80

Data is representative of typical conditions and yields for analogous systems and should be considered as a guideline.

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a go-to methodology. Again, the bromo-substituted pyridine demonstrates superior reactivity.

Halopyridine Substrate (Analogous System)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene808>95
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH11018~85-95

Data is representative of typical conditions and yields for analogous systems and should be considered as a guideline.

Sonogashira Coupling

In the synthesis of alkynylated pyridines via Sonogashira coupling, the trend of higher reactivity for the bromo analog continues.

Halopyridine Substrate (Analogous System)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF656~90
2-ChloropyridinePhenylacetylenePd(OAc)₂ / SPhos / CuIK₂CO₃DMF12024~75

Data is representative of typical conditions and yields for analogous systems and should be considered as a guideline.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the relative reactivity can be inverted, with the chloro-substituted pyridine often being more reactive than its bromo counterpart.[2] This is attributed to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.

Halopyridine Substrate (Analogous System)NucleophileConditionsYield (%)
2-Chloro-4-nitropyridineSodium methoxideMeOH, rt, 1h>95
2-Bromo-4-nitropyridineSodium methoxideMeOH, rt, 1h~85

Data is representative of typical conditions and yields for analogous systems and should be considered as a guideline.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine

A resealable Schlenk tube is charged with the 2-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) is then added. The reaction mixture is heated with vigorous stirring for the specified time, or until reaction completion is observed by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3][4]

General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (1-3 mol%), the appropriate phosphine ligand, and the base (1.4-2.0 equiv). The 2-halopyridine (1.0 equiv) and the amine (1.2-1.5 equiv) are then added, followed by the anhydrous, degassed solvent. The vessel is sealed and the reaction mixture is heated for the specified time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched (e.g., with saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]

General Procedure for Sonogashira Coupling of a 2-Halopyridine

To a flask under an inert atmosphere, the 2-halopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A degassed solvent (e.g., THF or DMF) is introduced, followed by an amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at the indicated temperature until the starting material is consumed. The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous solutions. The organic layer is dried and concentrated, and the residue is purified by chromatography.[6][7][8]

Visualizing Reactivity and Workflow

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling Bromo 2-Bromo-3-(trifluoromethoxy)pyridine Reactivity Higher Reactivity Bromo->Reactivity Weaker C-Br bond Chloro This compound Chloro->Reactivity Stronger C-Cl bond (Less Reactive) Conditions Milder Conditions (Lower Temp, Shorter Time) Reactivity->Conditions

Caption: Comparative reactivity in palladium-catalyzed cross-coupling reactions.

G start Start reagents Combine Halopyridine, Coupling Partner, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and its bromo analog is a strategic one, balancing reactivity with cost and availability. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the more reactive and often preferred substrate, allowing for more facile reaction optimization. However, for nucleophilic aromatic substitution, the chloro analog may offer an advantage. The provided data and protocols for analogous systems offer a solid foundation for researchers to develop efficient and robust synthetic routes for the synthesis of novel compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.